1-Bromo-2-iodo-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZUBWLKNXFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566356 | |
| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-96-5 | |
| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-iodonitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Bromo-2-iodo-3-nitrobenzene
Foreword: The Strategic Importance of 1-Bromo-2-iodo-3-nitrobenzene
In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is defined by its versatility and the precision it offers in constructing complex molecular architectures. This compound (CAS No. 32337-96-5) stands as a quintessential example of such a pivotal building block.[1][2] Its molecular framework, featuring a trifecta of functional groups—a nitro group and two distinct halogens—on an aromatic scaffold, provides chemists with multiple, orthogonal handles for subsequent transformations.[1] The presence of bromine and iodine atoms, both excellent leaving groups and participants in cross-coupling reactions, combined with the electron-withdrawing nature of the nitro group, makes this compound an exceptionally valuable precursor in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide offers a detailed exploration of a robust synthetic route to this compound and a thorough protocol for its structural characterization, grounded in established chemical principles and spectroscopic techniques.
Part 1: The Synthetic Blueprint: A Diazotization-Iodination Strategy
Direct electrophilic halogenation of a nitrobenzene scaffold to achieve the specific 1,2,3-substitution pattern of the target molecule is synthetically challenging and often leads to mixtures of isomers.[4][5] A more controlled and versatile approach involves the modification of a pre-functionalized aromatic amine. The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, provides a reliable method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][7]
Our strategy leverages this classic transformation. We will begin with a suitable precursor, 2-bromo-3-nitroaniline, and convert its amino group into a diazonium salt. This highly reactive intermediate will then be treated with an iodide source to introduce the iodine atom at the desired position, yielding this compound. This two-stage, one-pot process ensures high regioselectivity and is a proven method for introducing iodine onto an aromatic ring, a transformation for which the classic copper-catalyzed Sandmeyer reaction is often not required.[5][8]
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 2: Detailed Experimental Protocol
This protocol is designed for trained laboratory personnel. Adherence to all safety procedures is mandatory.
Materials and Equipment
-
Reagents: 2-Bromo-3-nitroaniline, Concentrated Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer, dropping funnel, ice bath, Buchner funnel, separatory funnel, rotary evaporator.
Procedure
Step 1: Diazotization of 2-Bromo-3-nitroaniline
-
Acidic Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid (15 mL) to deionized water (50 mL) while cooling in an ice bath. To this cooled acid solution, add 2-bromo-3-nitroaniline (0.05 mol, 10.85 g) in portions, ensuring the temperature does not exceed 20 °C. Stir until a fine suspension is obtained.
-
Cooling: Immerse the flask in an ice-salt bath and cool the mixture to between 0 °C and 5 °C. Maintaining this temperature is critical for the stability of the diazonium salt.[8]
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.055 mol, 3.8 g) in deionized water (15 mL) and cool it in an ice bath. Using a dropping funnel, add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[4] The formation of nitrous acid in situ initiates the diazotization.[9]
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the 2-bromo-3-nitrobenzenediazonium salt.
Step 2: Iodination and Product Isolation
-
Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (0.075 mol, 12.45 g) in deionized water (50 mL).
-
Displacement Reaction: Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and vigorous effervescence will be observed as nitrogen gas is liberated, signifying the replacement of the diazonium group.[4]
-
Warming: Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 15 minutes to ensure the complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine is discharged, resulting in a pale yellow solid.
-
Extraction: Isolate the crude solid product by vacuum filtration. Dissolve the solid in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale yellow crystalline solid.
Part 3: Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides an unambiguous structural validation.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 32337-96-5 | [2] |
| Molecular Formula | C₆H₃BrINO₂ | [2][3] |
| Molecular Weight | 327.90 g/mol | [2][3] |
| Appearance | White to pale yellow powder/solid | [1] |
| Boiling Point | 324.9 ± 27.0 °C (predicted) | [3] |
| Density | 2.3 ± 0.1 g/cm³ (predicted) | [3] |
Spectroscopic Analysis Workflow
Caption: Spectroscopic workflow for structural validation.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy (Proton NMR): The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and the halogens will cause the protons to be deshielded. The signals will exhibit a complex splitting pattern (doublet of doublets or triplet) due to ortho and meta coupling.
-
¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons bearing the electronegative substituents (Br, I, NO₂) will appear at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[2]
-
Strong, sharp peaks around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹: These are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.
-
Peaks around 3000-3100 cm⁻¹: Aromatic C-H stretching.
-
Peaks around 1400-1600 cm⁻¹: Aromatic C=C ring stretching.
-
Peaks in the fingerprint region (< 1000 cm⁻¹): C-Br and C-I stretching vibrations.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks around m/z = 327 and 329. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance) will result in two peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.
-
Fragmentation: Expect to see fragment ions corresponding to the loss of the nitro group (-NO₂, 46 Da) and halogen atoms.
-
Part 4: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification[2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures[10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Preparation of Haloarene: Methods, Reactions & Exam Guide [vedantu.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. 1-Bromo-3-Iodo-2-nitrobenzene | 1126425-84-0 [sigmaaldrich.com]
An In-depth Technical Guide to 1-Bromo-2-iodo-3-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Polysubstituted Aromatics in Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted benzene derivatives, particularly those bearing a carefully orchestrated array of electron-withdrawing and sterically demanding groups, serve as invaluable linchpins in the construction of complex molecular architectures. 1-Bromo-2-iodo-3-nitrobenzene stands as a testament to this principle, offering a unique combination of reactive handles that empower chemists to forge intricate pathways to novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive exploration of the physical, chemical, and reactive properties of this versatile building block, offering insights into its synthesis, handling, and strategic deployment in synthetic endeavors.
Molecular Identity and Physicochemical Profile
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrINO₂.[2] Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group at the 1, 2, and 3 positions, respectively. This specific substitution pattern imparts a unique set of properties and reactivity to the molecule.
Identifiers and Nomenclature
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are calculated or estimated due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrINO₂ | [2] |
| Molecular Weight | 327.90 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point (calculated) | 324.9 ± 27.0 °C | [3] |
| Density (calculated) | 2.3 ± 0.1 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as acetone, toluene, and chloroform. | Inferred from[3] |
Synthesis of this compound: A Strategic Approach
References
Spectroscopic Characterization of 1-Bromo-2-iodo-3-nitrobenzene: A Technical Guide
Introduction
1-Bromo-2-iodo-3-nitrobenzene (CAS No. 32337-96-5) is a highly functionalized aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, featuring a strategically substituted benzene ring with bromine, iodine, and a nitro group, offers multiple reaction sites for complex organic transformations.[1] The precise characterization of this molecule is paramount for its effective utilization, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While publicly accessible, fully assigned experimental spectra for this specific compound are limited, this guide will leverage established spectroscopic principles and data from structurally similar analogs to predict and interpret the expected spectral features. This approach not only provides a robust analytical framework for this compound but also serves as a methodological template for the characterization of other complex substituted aromatic systems.
Molecular Structure and Analytical Workflow
The unique substitution pattern of this compound dictates its spectroscopic signature. Understanding this structure is the first step in the analytical process.
Figure 1: Molecular Structure of this compound.
The analytical workflow for comprehensive characterization involves a multi-technique approach to unambiguously determine the molecular structure.
Caption: Workflow for the spectroscopic characterization of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the hydrogen and carbon environments.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the halogens.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |
| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H-5 | 7.3 - 7.5 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |
Causality Behind Predictions:
-
Chemical Shifts: The nitro group is strongly electron-withdrawing, deshielding the ortho (H-4) and para (H-6) protons, shifting them downfield. The halogens also have an inductive withdrawing effect. H-5 is expected to be the most upfield of the three due to its meta relationship to the nitro group.
-
Multiplicities:
-
H-6 is coupled to both H-5 (ortho coupling, ~8.0 Hz) and H-4 (meta coupling, ~1.5 Hz), resulting in a doublet of doublets.
-
H-4 is similarly coupled to H-5 (ortho coupling, ~8.0 Hz) and H-6 (meta coupling, ~1.5 Hz), also giving a doublet of doublets.
-
H-5 is coupled to two adjacent protons (H-4 and H-6) with similar ortho coupling constants, which should resolve into a triplet.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six signals for the six unique carbon atoms in the benzene ring. The chemical shifts are highly dependent on the attached substituent.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 (C-NO₂) | 148 - 152 | Directly attached to the strongly electron-withdrawing nitro group. |
| C-1 (C-Br) | 120 - 125 | Attached to bromine; deshielded relative to benzene (128.5 ppm). |
| C-5 | 128 - 132 | Aromatic CH, influenced by adjacent groups. |
| C-6 | 133 - 137 | Aromatic CH, deshielded by para nitro group and ortho bromine. |
| C-4 | 138 - 142 | Aromatic CH, deshielded by ortho nitro group. |
| C-2 (C-I) | 95 - 100 | The "heavy atom effect" of iodine shields the attached carbon, shifting it significantly upfield. |
Causality Behind Predictions:
-
The carbons directly attached to the electron-withdrawing nitro group (C-3) and halogens (C-1, C-2) will show the most significant shifts from the standard benzene value.
-
The C-I bond (C-2) is a classic example of the heavy atom effect, where the large electron cloud of iodine induces shielding, resulting in a characteristically upfield chemical shift. This is a key diagnostic peak.
-
The remaining CH carbons (C-4, C-5, C-6) are distinguished by their positions relative to the powerful nitro group.
Experimental Protocol for NMR Acquisition
A self-validating protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its versatility.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks. A line width of <0.5 Hz for the TMS signal is desirable.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of aromatic carbons (e.g., 90-160 ppm).
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and assign the chemical shifts and coupling constants.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the most prominent features will be from the nitro group and the aromatic ring.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1550 - 1510 | Asymmetric NO₂ Stretch | Strong |
| 1385 - 1325 | Symmetric NO₂ Stretch | Strong |
| 1600 - 1450 | Aromatic C=C Bending | Medium (multiple bands) |
| 900 - 690 | C-H Out-of-Plane Bending | Strong |
| ~1050 | C-Br Stretch | Medium |
| ~1000 | C-I Stretch | Medium to Weak |
Causality Behind Predictions:
-
Nitro Group: The most diagnostic peaks in the IR spectrum will be the strong, characteristic absorptions from the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[2] These are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Their presence is a strong confirmation of the nitro functionality.
-
Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.[2]
-
Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted benzene, characteristic bands are expected in this region.
-
Halogen Bonds: The C-Br and C-I stretching vibrations are found in the fingerprint region and can be harder to assign definitively, but are expected in their typical ranges.
Experimental Protocol for IR Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove absorbances from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum and compare them to the predicted values.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural confirmation.
Predicted Mass Spectrum
| Predicted m/z | Identity | Notes |
| 327 / 329 | [M]⁺ | Molecular Ion Peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 pattern of nearly equal intensity. This is a definitive indicator of a single bromine atom. |
| 281 / 283 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). The isotopic pattern for bromine will persist. |
| 202 | [M - I]⁺ | Loss of the iodine radical (127 Da). |
| 155 / 157 | [M - I - NO₂]⁺ | Sequential loss of iodine and the nitro group. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Causality Behind Predictions:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 327 (using ⁷⁹Br) and 329 (using ⁸¹Br). Observing this isotopic doublet is the primary confirmation of the molecular formula.[3][4]
-
Fragmentation Pathways:
-
A common fragmentation for nitroaromatics is the loss of the NO₂ group (m/z 46).[5]
-
Cleavage of the C-I bond is also highly probable due to its relative weakness, leading to the loss of an iodine radical (m/z 127).
-
Loss of the C-Br bond can also occur.
-
Further fragmentation of the resulting ions will lead to smaller fragments, such as the phenyl cation.
-
Experimental Protocol for MS Acquisition (EI-MS)
Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile organic molecules.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the molecules, ejecting an electron to form a molecular ion (M⁺).
-
The excess energy causes the molecular ion to fragment in predictable ways.
-
-
Analysis and Detection:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. While a complete, publicly available experimental dataset is not readily found, a detailed and reliable characterization can be achieved by predicting the spectral features based on fundamental principles and data from analogous compounds. The key diagnostic features to look for are the ¹H NMR splitting patterns, the upfield ¹³C signal of the iodine-bound carbon, the strong NO₂ stretching bands in the IR spectrum, and the characteristic M/M+2 isotopic pattern in the mass spectrum. The protocols and interpretations provided in this guide offer a robust framework for researchers and scientists to confidently identify and characterize this important chemical intermediate.
References
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Technical Guide to the Crystal Structure of 1-Bromo-2-iodo-3-nitrobenzene: A Workflow for Determination and Analysis
Foreword: Charting the Unseen Architecture of a Versatile Synthetic Building Block
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the solid-state architecture of this compound. While a definitive, publicly archived crystal structure for this specific isomer remains elusive, its significance as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, compels a thorough understanding of its three-dimensional form.[1] The precise arrangement of molecules in the crystalline state governs critical physicochemical properties, including solubility, stability, and bioavailability, making crystallographic analysis an indispensable tool in modern chemical research.
This document, therefore, adopts a proactive and instructional approach. We will not merely await the discovery of a published structure but will instead delineate the complete, field-proven workflow for its determination and in-depth analysis. By leveraging established crystallographic principles and drawing parallels from structurally related halogenated nitroaromatics, we will construct a robust framework for any research group to follow. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring both scientific integrity and practical applicability.
Part 1: From Synthesis to Single Crystal – The Genesis of a Crystallographic Specimen
The journey to elucidating a crystal structure begins with the meticulous synthesis of the target compound and the subsequent growth of high-quality single crystals. The strategic placement of bromo, iodo, and nitro functionalities on the benzene ring makes this compound a unique subject for studying intermolecular interactions.
Synthetic Pathway: A Plausible Route
While various synthetic strategies can be envisioned, a common approach would involve the multi-step functionalization of a simpler benzene derivative. The precise sequence of nitration, bromination, and iodination is critical to achieving the desired 1,2,3-substitution pattern and would need to be optimized to manage regioselectivity and yield.
The Art of Crystallization: Obtaining Diffraction-Quality Crystals
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. Several techniques can be employed, and the choice is often empirical.
Experimental Protocol: Single Crystal Growth
-
Material Purification: Begin with highly pure this compound, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography are standard purification methods.
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, hexane, and mixtures thereof) should be screened.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) in a refrigerator. The gradual decrease in temperature reduces solubility, promoting crystal formation.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the solvent.
-
Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
-
Part 2: Unveiling the Structure – Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its atomic-level structure.
Data Collection and Processing
The crystal is mounted on a goniometer and placed within an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
Workflow for X-ray Diffraction Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement
The collected diffraction data provides information about the electron density distribution within the crystal. Mathematical techniques, such as direct methods or Patterson functions, are used to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, and angles.
Part 3: Analysis of the Crystal Structure – A World of Intermolecular Interactions
With the crystal structure solved, the most insightful phase of the analysis begins: understanding how the molecules pack in the solid state and the nature of the interactions that govern this packing. For this compound, a rich tapestry of non-covalent interactions is anticipated.
Molecular Geometry
The first step is to examine the geometry of the molecule itself. Key parameters to analyze include:
-
Bond Lengths and Angles: Compare the experimental values to standard values to identify any significant deviations that might indicate electronic or steric strain.
-
Planarity: Assess the planarity of the benzene ring and the orientation of the nitro group relative to the ring.
Supramolecular Assembly: The Role of Non-Covalent Interactions
The true elegance of a crystal structure lies in its supramolecular assembly. For a molecule like this compound, several types of interactions are expected to play a crucial role.
3.2.1. Halogen Bonding
Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In this molecule, several types of halogen bonds are possible:
-
Br···I, Br···Br, and I···I Interactions: These can be categorized as Type I or Type II, depending on the geometry of the contact.[2]
-
Br/I···O Interactions: The oxygen atoms of the nitro group are excellent halogen bond acceptors. Studies on related compounds have shown the prevalence of these interactions in directing crystal packing.[3]
3.2.2. π-π Stacking
The aromatic rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule. The presence of the electron-withdrawing nitro group will significantly influence the electrostatic nature of the aromatic ring.
3.2.3. Other Weak Interactions
-
C-H···O and C-H···X (X = Br, I) Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute to the overall stability of the crystal lattice.
-
Nitro Group Interactions: The nitro group itself can participate in various dipole-dipole and other electrostatic interactions.[4]
Visualizing Interaction Networks
Understanding the interplay of these interactions is best achieved through visualization. Hirshfeld surface analysis is a powerful tool for mapping intermolecular contacts and quantifying their relative contributions to the overall crystal packing.[5]
Caption: Key Intermolecular Interactions in Halogenated Nitrobenzenes.
Part 4: Data Reporting and Dissemination
Scientific integrity demands that crystallographic data be reported accurately and made publicly available.
Crystallographic Data Summary
All quantitative data should be summarized in a standardized format. The primary output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure.
| Parameter | Value |
| Chemical Formula | C₆H₃BrINO₂ |
| Formula Weight | 327.90 g/mol [6] |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Temperature (K) | To be determined |
| Final R indices | To be determined |
Database Deposition
Upon completion and validation, the crystal structure data, including the CIF, should be deposited in a public repository such as the Cambridge Structural Database (CSD).[7] This ensures the data is preserved, curated, and accessible to the global scientific community, contributing to the collective knowledge of chemical structures.
Conclusion
The determination of the crystal structure of this compound is a multi-faceted process that bridges synthetic chemistry, analytical science, and computational analysis. By following the rigorous workflow outlined in this guide, researchers can confidently approach the crystallographic characterization of this, and other novel compounds. The resulting structural insights are not merely academic; they provide a fundamental understanding of the molecule's solid-state behavior, which is critical for its application in drug development and materials science. The study of such structures continues to deepen our appreciation for the subtle yet powerful forces that govern the architecture of matter.
References
Reactivity of the nitro group in 1-Bromo-2-iodo-3-nitrobenzene
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Bromo-2-iodo-3-nitrobenzene
Abstract
This compound (CAS: 32337-96-5) is a highly functionalized aromatic compound whose synthetic utility is dictated by the nuanced interplay of its three distinct substituents.[1][2] This guide provides an in-depth analysis of the reactivity centered on the nitro group, a powerful modulator of the molecule's electronic landscape. We will explore its principal transformation—reduction to the corresponding aniline—and its profound influence on the reactivity of the aromatic ring itself, particularly in the context of nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.[1]
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the electronic and steric contributions of its substituents. The bromine, iodine, and nitro groups are situated in a sterically crowded 1,2,3-arrangement, which can influence the accessibility of reagent molecules.[3][4]
-
Inductive Effects (-I): All three groups are electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring. The order of inductive withdrawal is generally NO₂ > Br > I.[5][6]
-
Resonance Effects (-M/+M):
-
The nitro group exhibits a powerful electron-withdrawing resonance effect (-M or -R), delocalizing the ring's π-electrons into the N=O bonds. This effect significantly reduces electron density at the ortho and para positions relative to the nitro group.[7][8]
-
The halogens (Br and I) exhibit a weak electron-donating resonance effect (+M or +R) due to their lone pairs, which can be donated to the ring. However, for halogens, the strong -I effect dominates, making them net deactivating groups for electrophilic substitution.[9]
-
The combination of these effects renders the aromatic ring electron-deficient, which is a critical factor in its reaction pathways.
Caption: Interplay of electronic and steric effects in the molecule.
Primary Reactivity: Reduction of the Nitro Group
The most synthetically valuable transformation of the nitro group is its reduction to a primary amine, yielding 1-Bromo-2-iodo-3-aminobenzene. This conversion is a cornerstone of synthetic chemistry as it transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group.[10] The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[11][12]
Mechanistic Pathway of Nitro Group Reduction
The reduction generally follows a direct hydrogenation pathway where the nitro group is sequentially reduced. The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine is significantly faster than the initial reduction step.[11]
Caption: Stepwise six-electron reduction pathway of a nitroarene.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without causing dehalogenation (removal of Br or I).
| Methodology | Reagents & Conditions | Advantages | Causality & Key Considerations | Chemoselectivity |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney® Ni catalyst, RT, various solvents (EtOH, EtOAc). | High efficiency, clean byproduct (H₂O).[13][14] | Palladium on carbon (Pd/C) is highly active but can readily catalyze hydrodehalogenation, especially of iodo and bromo groups. Raney® Nickel is generally less prone to this side reaction and is a better choice for halogenated substrates.[15] | Moderate to Poor with Pd/C. Good with Raney® Ni. |
| Metal-Mediated Reduction | Fe, Zn, or Sn metal in acidic medium (e.g., HCl, Acetic Acid). | Excellent chemoselectivity, cost-effective, tolerates many functional groups.[10] | The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[12] This mechanism is less aggressive towards aryl-halogen bonds than catalytic hydrogenation. | Excellent. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) in a polar protic solvent like Ethanol. | Mild conditions, high chemoselectivity, suitable for sensitive substrates.[10] | SnCl₂ acts as a soluble, homogeneous reducing agent, offering controlled and selective reduction. | Excellent. |
Field-Proven Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride
This protocol provides a reliable method for the synthesis of 1-Bromo-2-iodo-3-aminobenzene, prioritizing the preservation of the carbon-halogen bonds.
Workflow Diagram
Caption: Experimental workflow for SnCl₂-mediated nitro reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[12]
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly basify the acidic mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 5 M NaOH) with vigorous stirring until the pH is strongly basic (pH > 10). This will precipitate tin salts as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-Bromo-2-iodo-3-aminobenzene. If necessary, purify the product further using column chromatography on silica gel.
Secondary Reactivity: The Nitro Group as a Ring Activator
While the nitro group itself is the site of reduction, its powerful electron-withdrawing nature profoundly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNA_r) .[6][16] This occurs because the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[8][17]
Mechanism and Regioselectivity
For SNA_r to be effective, the electron-withdrawing group (NO₂) must be positioned ortho or para to the leaving group (the halogen).[18][19] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group's oxygen atoms, providing significant stabilization.
In this compound:
-
The Iodo group is at the C2 position, which is ortho to the C3-nitro group. This is an electronically favorable position for nucleophilic attack.
-
The Bromo group is at the C1 position, which is meta to the C3-nitro group. A nucleophilic attack at this position would not allow for direct resonance stabilization of the negative charge by the nitro group.[8]
Therefore, nucleophilic attack is electronically favored at the C2 position (iodine displacement). However, the significant steric bulk of the adjacent bromine atom at C1 may hinder the approach of a nucleophile to the C2 position. The outcome of an SNA_r reaction would thus depend on the balance between electronic activation and steric hindrance.
Caption: The ortho-nitro group stabilizes the SNA_r intermediate.
Conclusion
The reactivity of the nitro group in this compound is twofold. Primarily, it serves as a synthetic handle that can be reliably and chemoselectively reduced to an amine, a critical transformation for building complex molecules in pharmaceutical and materials science. Methodologies using tin(II) chloride or Raney® Nickel are preferred to avoid dehalogenation. Secondarily, the nitro group's potent electronic-withdrawing properties govern the reactivity of the entire aromatic system, strongly activating the ortho-positioned iodine for potential nucleophilic aromatic substitution. A comprehensive understanding of these electronic and steric factors is paramount for any scientist aiming to effectively utilize this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. doubtnut.com [doubtnut.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. echemi.com [echemi.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Unveiling the Electronic Landscape: A Theoretical Investigation of 1-Bromo-2-iodo-3-nitrobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-iodo-3-nitrobenzene is a versatile intermediate compound with significant potential in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique molecular architecture, featuring a combination of electron-withdrawing and electron-donating halogen substituents on a nitrobenzene core, presents a compelling case for a detailed investigation of its electronic structure. Understanding the interplay of these functional groups is paramount for predicting its reactivity, intermolecular interactions, and ultimately, for the rational design of novel molecules with enhanced therapeutic or material properties. This guide outlines a comprehensive theoretical approach, leveraging Density Functional Theory (DFT), to elucidate the electronic properties of this compound.
Introduction: The Significance of this compound
Halogenated nitroaromatic compounds are a cornerstone in organic synthesis, serving as pivotal building blocks for a diverse array of complex molecules. This compound (C₆H₃BrINO₂) is a particularly noteworthy member of this class due to the presence of three distinct functional groups on the benzene ring: a nitro group, a bromine atom, and an iodine atom. This trifecta of substituents imparts a unique electronic and steric profile to the molecule, making it a valuable precursor in various chemical transformations.
The strategic placement of these groups—a strongly electron-withdrawing nitro group and two halogens with differing electronegativity and polarizability—creates a nuanced electronic landscape. This landscape dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions, its potential for halogen bonding, and its overall stability. A thorough understanding of the electronic structure is therefore essential for optimizing its use in synthetic pathways and for exploring its potential in drug design and materials science.
This technical guide provides a roadmap for a comprehensive theoretical investigation into the electronic structure of this compound. By employing robust computational methods, we can gain deep insights into its molecular geometry, frontier molecular orbitals, electrostatic potential, and charge distribution. These theoretical predictions will not only rationalize its known chemical behavior but also pave the way for the discovery of new applications.
Proposed Computational Methodology: A Self-Validating Approach
To ensure the highest degree of accuracy and reliability, a multi-faceted computational approach based on Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for studying the electronic properties of halogenated and nitroaromatic systems.
Geometry Optimization and Vibrational Analysis
The first crucial step is to determine the most stable three-dimensional conformation of this compound.
Experimental Protocol:
-
Initial Structure Construction: A 3D model of the molecule will be built using standard bond lengths and angles.
-
Computational Method Selection: The geometry optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This choice provides a flexible description of the electron density, including diffuse functions (++) to account for the lone pairs of the halogen and oxygen atoms, and polarization functions (d,p) to allow for orbital distortion. For the iodine atom, a larger basis set or an effective core potential may be considered to account for relativistic effects.
-
Optimization Procedure: The geometry will be optimized without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
Workflow for FMO Analysis:
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.
Protocol for MEP Analysis:
-
Calculation: The MEP will be calculated from the optimized geometry using the same DFT method and basis set.
-
Visualization: The MEP will be mapped onto the total electron density surface.
-
Interpretation: The MEP surface will be color-coded to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green indicates regions of neutral potential.
This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and halogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule.
Protocol for NBO Analysis:
-
Calculation: NBO analysis will be performed on the optimized structure.
-
Output Analysis: The output will provide information on:
-
Natural Atomic Charges: To quantify the charge on each atom.
-
Hybridization: To describe the bonding orbitals.
-
Donor-Acceptor Interactions: To identify hyperconjugative interactions that contribute to molecular stability.
-
Expected Results and Discussion
While actual calculations are pending, we can anticipate the following key findings based on the known properties of the constituent functional groups and studies on similar molecules:
Optimized Molecular Geometry
The optimized structure is expected to be largely planar, with potential minor distortions due to steric hindrance between the adjacent bromo, iodo, and nitro groups. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-N bond is expected to be shorter than in nitrobenzene due to the presence of the electron-donating halogens.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Expected Value |
| C-Br Bond Length (Å) | ~1.90 |
| C-I Bond Length (Å) | ~2.10 |
| C-N Bond Length (Å) | ~1.45 |
| O-N-O Bond Angle (°) | ~125 |
| Dihedral Angle (C-C-N-O) | ~0° (or slightly twisted) |
Note: These are estimated values and would be precisely determined by the DFT calculations.
Frontier Molecular Orbitals and Reactivity
The HOMO is anticipated to be localized primarily on the benzene ring and the halogen atoms, reflecting their electron-donating character. The LUMO, conversely, is expected to be concentrated on the nitro group, which is a strong electron acceptor.
Diagram of FMO Interactions:
Caption: Relationship between HOMO, LUMO, and molecular reactivity.
The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability. A relatively small gap would suggest a higher propensity to engage in chemical reactions.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~4-5 Debye | Polarity and intermolecular interactions |
Note: These values are illustrative and would be quantified by the proposed calculations.
Molecular Electrostatic Potential and Intermolecular Interactions
The MEP map is expected to reveal
An In-depth Technical Guide to 1-Bromo-2-iodo-3-nitrobenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-3-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, this paper constructs a plausible historical context and details potential synthetic pathways based on established principles of organic chemistry. The guide further elaborates on the compound's physicochemical properties, reactivity, and its significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 32337-96-5) is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis.[1] Its molecular architecture, featuring a nitro group and two different halogen atoms—bromine and iodine—on a benzene ring, provides multiple avenues for chemical transformation.[1] The presence of these functional groups allows for a high degree of precision in constructing complex molecules, making it an indispensable tool for chemists in various fields.[1]
The strategic placement of the bromo, iodo, and nitro groups on the benzene ring creates a unique chemical entity. The nitro group, being strongly electron-withdrawing, deactivates the ring towards further electrophilic substitution and influences the regioselectivity of subsequent reactions. The bromine and iodine atoms serve as excellent leaving groups, particularly in metal-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. This multi-functional nature has positioned this compound as a critical component in the synthesis of novel pharmaceuticals with enhanced therapeutic properties, advanced agrochemicals for improved crop protection, and specialized materials with unique electronic and optical properties.[1]
Historical Context: The Dawn of Aromatic Chemistry and Electrophilic Substitution
The story of polysubstituted benzenes is intrinsically linked to the development of our understanding of aromaticity and the mechanisms of chemical reactions. In the mid-19th century, August Kekulé's groundbreaking proposal of the cyclic structure of benzene laid the foundation for aromatic chemistry.[2] This was soon followed by early examples of electrophilic aromatic substitution (EAS), such as the nitration of benzene, which demonstrated that the hydrogens on the stable benzene ring could be replaced.[2]
The late 19th century saw significant progress in understanding how existing substituents on a benzene ring influence the position of new incoming groups.[3] Chemists like Henry Armstrong were instrumental in tabulating the directing effects of various functional groups, categorizing them as either ortho-, para-directing or meta-directing.[3] This knowledge became a cornerstone of synthetic organic chemistry, allowing for the rational design of synthetic routes to complex molecules.[4] The development of reactions like the Sandmeyer reaction in 1884 further expanded the synthetic chemist's toolkit, providing a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via diazonium salts.[5][6] It is within this rich historical context of burgeoning synthetic methodology that the eventual synthesis of complex molecules like this compound became conceivable.
Plausible Synthetic Pathways for this compound
While the original synthesis of this compound is not well-documented in readily available literature, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The substitution pattern of the target molecule—a 1,2,3-trisubstituted benzene with a bromo, iodo, and nitro group—presents a significant synthetic challenge due to both electronic and steric factors.
A direct electrophilic aromatic substitution approach on a disubstituted benzene is likely to be problematic. For instance, the direct iodination of 1-bromo-3-nitrobenzene at the 2-position would be highly disfavored. Both the bromo and nitro groups are deactivating, making the ring less susceptible to electrophilic attack.[4] Furthermore, the position between two substituents (the 2-position) is sterically hindered.[7] While methods for the iodination of deactivated aromatic rings exist, they often require harsh conditions and may not provide the desired regioselectivity.[8][9][10]
A more strategic and likely successful approach involves the use of a Sandmeyer reaction, which allows for the introduction of a halogen at a specific position, guided by the location of a precursor amino group.
Proposed Synthetic Route via Sandmeyer Reaction
A logical and efficient synthetic pathway to this compound likely commences from a readily available starting material such as 2-bromo-6-nitroaniline. This approach offers excellent control over the regiochemistry of the final product.
Caption: Plausible synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
-
Diazotization of 2-Bromo-6-nitroaniline:
-
In a reaction vessel, 2-bromo-6-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water, and the solution is cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be confirmed using starch-iodide paper.[11]
-
-
Sandmeyer Reaction with Potassium Iodide:
-
In a separate flask, a solution of potassium iodide in water is prepared.
-
The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the effervescence of nitrogen ceases.
-
-
Work-up and Purification:
-
The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing of the organic layer with a solution of sodium thiosulfate to remove any residual iodine.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
This proposed synthetic route is highly logical as it circumvents the challenges of direct electrophilic iodination of a deactivated and sterically hindered aromatic ring. The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from anilines, offering high yields and regioselectivity.[5][6][12][13]
Physicochemical Properties and Characterization
This compound is typically supplied as a solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32337-96-5 | [14] |
| Molecular Formula | C₆H₃BrINO₂ | [14] |
| Molecular Weight | 327.90 g/mol | [14] |
| Appearance | White to light yellow solid | [1] |
| IUPAC Name | This compound | [14] |
| InChI | InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | [14] |
| InChIKey | BJOZUBWLKNXFFK-UHFFFAOYSA-N | [14] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)I)--INVALID-LINK--[O-] | [14] |
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a programmed, stepwise modification of the aromatic ring, making it a powerful tool in the synthesis of complex target molecules.
Caption: Reactivity of functional groups in this compound.
-
The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in the synthesis of many pharmaceuticals and dyes. The resulting aniline can then be further functionalized, for example, through diazotization followed by another Sandmeyer reaction to introduce a different substituent.
-
The Iodo and Bromo Groups: The carbon-iodine and carbon-bromine bonds are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can often be exploited for selective, sequential couplings. Generally, the C-I bond is more reactive than the C-Br bond in many catalytic systems. This allows for a selective reaction at the iodo-substituted position, leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly valuable in the synthesis of complex, unsymmetrically substituted biaryls and other elaborate structures.
The applications of this versatile intermediate are widespread:
-
Pharmaceuticals: It serves as a foundational building block for the synthesis of complex drug molecules, enabling the development of novel compounds with improved therapeutic profiles.[1]
-
Agrochemicals: It is employed in the creation of active ingredients for pesticides and herbicides, contributing to food security and enhanced agricultural yields.[1]
-
Specialty Chemicals and Materials Science: The reactive sites on this compound allow for the synthesis of advanced materials with specific electronic, optical, or thermal properties.
Conclusion
This compound stands as a testament to the power and elegance of modern organic synthesis. While its specific origins in the historical record are not readily apparent, its chemical logic and synthetic utility are clear. The strategic arrangement of its functional groups provides a versatile platform for the construction of a wide array of complex molecules. As the demand for novel pharmaceuticals, advanced agrochemicals, and high-performance materials continues to grow, the importance of such meticulously designed building blocks will undoubtedly increase. This guide has provided a comprehensive overview of this key intermediate, from its plausible synthetic origins to its diverse applications, underscoring its significance in the landscape of contemporary chemical science.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The oldest reaction mechanism: updated! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 8. d-nb.info [d-nb.info]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 1-Bromo-2-iodo-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-iodo-3-nitrobenzene, a strategically functionalized aromatic compound, presents a powerful and versatile platform for the synthesis of complex organic molecules. Its unique arrangement of a nitro group and two distinct halogen atoms—bromo and iodo—on a benzene ring allows for a high degree of control over subsequent chemical transformations. This technical guide explores the synthesis, characterization, and, most importantly, the vast research applications of this valuable building block. We will delve into the principles of its reactivity, with a particular focus on regioselective and sequential palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols to empower researchers in drug discovery, materials science, and agrochemical development.
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis, the ability to selectively introduce functional groups onto an aromatic scaffold is paramount. This compound (CAS No. 32337-96-5) emerges as a key intermediate, offering a unique combination of reactive sites.[1][2] The presence of both a bromine and an iodine atom provides two distinct handles for cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the aromatic ring and offers a synthetic pathway to an amino group, a common feature in bioactive molecules.[2]
The strategic placement of these functionalities allows for a programmed, stepwise approach to molecular construction. This guide will illuminate the synthetic potential of this compound, providing the necessary technical details for its effective utilization in the laboratory.
Synthesis and Characterization
A Plausible Synthetic Route: The Sandmeyer Reaction
While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A robust and logical approach to its synthesis involves the diazotization of 2-bromo-6-nitroaniline followed by a Sandmeyer-type iodination.[3][4][5][6]
Caption: Synthetic pathway to this compound.
Detailed Protocol:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[3]
-
-
Iodination (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
-
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 32337-96-5 | [1] |
| Molecular Formula | C₆H₃BrINO₂ | [1] |
| Molecular Weight | 327.90 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| ¹H NMR (Varian A-60) | Data available | [1] |
| IR Spectrum (KBr Wafer) | Data available | [1] |
Note on Spectroscopic Data: Detailed spectral data, including peak assignments for ¹H NMR and characteristic vibrational frequencies for IR, can be found in public databases such as PubChem.[1] It is always recommended to acquire and interpret spectroscopic data on the specific batch of material being used for research.
Core Research Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[7][8] This reactivity difference is the cornerstone of its application in regioselective and sequential cross-coupling strategies.
Caption: Reactivity hierarchy of C-I and C-Br bonds.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the more reactive iodo position of this compound, leaving the bromo group intact for subsequent transformations.[9]
Generalized Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Stir the mixture at a controlled, mild temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.
Sequential Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The differential reactivity of the halogens in this compound allows for a sequential Sonogashira coupling strategy, first at the iodo position under milder conditions, followed by coupling at the bromo position under more forcing conditions.
Generalized Protocol for Sequential Sonogashira Coupling:
Step 1: Coupling at the Iodo Position
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the first terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill with an inert gas, then add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).
-
Reaction: Stir the reaction at room temperature or slightly elevated temperatures, monitoring for the selective consumption of the starting material to form the 2-alkynyl-1-bromo-3-nitrobenzene intermediate.
-
Purification: After work-up, the intermediate is purified by column chromatography.
Step 2: Coupling at the Bromo Position
-
Reaction Setup: The purified intermediate from Step 1 is subjected to a second Sonogashira coupling with a different (or the same) terminal alkyne under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to yield the di-alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the other cross-coupling reactions, selective amination at the iodo-position can be achieved under carefully controlled conditions.
Generalized Protocol for Selective Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction is quenched, extracted, and the product is purified by chromatography.
Application in the Synthesis of Bioactive Scaffolds: The Carbazole Core
A significant application of dihaloarenes like this compound is in the synthesis of complex heterocyclic structures, such as carbazoles. Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[10][11][12]
A potential synthetic strategy towards substituted carbazoles could involve a sequential Sonogashira coupling followed by an intramolecular cyclization.
Caption: A potential workflow for the synthesis of substituted carbazoles.
This stepwise approach allows for the introduction of diverse substituents at specific positions of the carbazole core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern enables regioselective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This level of control is instrumental in the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and agrochemical research. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this powerful intermediate, paving the way for the discovery and development of novel and impactful chemical entities.
References
- 1. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 11. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-iodo-3-nitrobenzene
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2-iodo-3-nitrobenzene (CAS No. 32337-96-5). It is intended for researchers, scientists, and professionals in drug development and other fields who may work with this compound. The information herein is synthesized from available safety data and established best practices for handling hazardous chemical compounds.
Introduction and Chemical Profile
This compound is a substituted aromatic compound with the molecular formula C₆H₃BrINO₂.[1] Its structure, featuring a nitro group ortho to an iodine and meta to a bromine on a benzene ring, suggests that it is a reactive molecule and should be handled with care. This guide will detail the known hazards, proper handling procedures, and emergency responses associated with this compound.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Synonyms: 3-bromo-2-iodonitrobenzene[1]
-
CAS Number: 32337-96-5[1]
-
Molecular Formula: C₆H₃BrINO₂[1]
-
Molecular Weight: 327.90 g/mol [1]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate multiple routes of potential harm.[1]
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Precautionary Statements (Prevention):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 327.90 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 120 °C | [4] |
| Boiling Point | 324.9±27.0°C at 760 mmHg | [4] |
| Density | 2.535 g/cm³ @ 10 °C | [4] |
| Flash Point | 150.3±23.7 °C | [4] |
| Water Solubility | Insoluble | [3][5] |
Safe Handling and Storage Protocols
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[8]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[8]
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]
Handling Procedures:
-
Before use, ensure all personnel are familiar with the hazards outlined in this guide and the relevant MSDS.
-
Weigh and handle the solid material in a manner that minimizes dust generation.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]
-
The storage area should be clearly marked with the appropriate hazard warnings.
First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
Spill Response Workflow:
The following diagram outlines the general procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Fire-Fighting Measures
While specific data for this compound is limited, general procedures for similar compounds should be followed.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[8]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, and hydrogen iodide may be generated.[7][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local regulations.
-
Dispose of this chemical and its container at a licensed professional waste disposal service.[6]
-
Do not allow the material to enter drains or the environment.
-
Contaminated packaging should be treated as the chemical itself.
Toxicological and Ecological Information
Conclusion
This compound is a hazardous chemical that requires careful handling by trained personnel in a controlled laboratory setting. Adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet from the supplier before use.
References
- 1. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-2-iodo-3-nitrobenzene in Chemoselective Suzuki-Miyaura Coupling Reactions
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of 1-bromo-2-iodo-3-nitrobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the principles of chemoselectivity, leveraging the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to enable regioselective synthesis of complex biaryl and polyaryl structures. This guide offers detailed experimental protocols, mechanistic insights, and practical advice for troubleshooting, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Value of Polyhalogenated Arenes
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is indispensable for the synthesis of biaryls—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Polyhalogenated aromatic compounds, such as this compound, are exceptionally valuable building blocks. They offer multiple reaction sites that can be addressed in a controlled, sequential manner. The ability to selectively functionalize one position while leaving others intact for subsequent transformations is a key strategy for the efficient and convergent synthesis of complex molecules.[5][6][7]
The Principle of Chemoselectivity with this compound
The successful application of this substrate hinges on understanding and controlling the chemoselectivity of the Suzuki coupling. The reactivity of an aryl halide in the crucial oxidative addition step of the catalytic cycle is largely dictated by the carbon-halogen bond dissociation energy.[7][8] For the common halogens, the order of reactivity is:
C–I > C–Br >> C–Cl [1]
This inherent reactivity difference is the cornerstone of our strategy. The C-I bond in this compound is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond. By carefully controlling reaction conditions—particularly temperature, reaction time, and catalyst system—we can achieve highly selective mono-arylation at the C-2 (iodo) position, yielding a versatile 2-bromo-1-aryl-3-nitrobenzene intermediate. This product retains the C-Br bond, which can then be targeted in a subsequent, distinct cross-coupling reaction under more forcing conditions if desired.[8]
The electron-withdrawing nitro group (-NO₂) influences the electronic properties of the aromatic ring. While it deactivates the ring towards electrophilic substitution, its impact on the relative reactivity of the C-I versus C-Br bond in Suzuki coupling is less pronounced than the inherent bond energy differences. The nitro group can also serve as a synthetic handle for further transformations, such as reduction to an amine.[9]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting.[1][10]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Mono-arylation at the C-I Position
This protocol is designed to achieve high selectivity for the coupling of an arylboronic acid at the C-2 (iodo) position of this compound.
4.1. Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.[11][12]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered.
-
Solvent: 1,4-Dioxane and Degassed Deionized Water.
-
Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC plates, and a rotary evaporator.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the solvent mixture. A common ratio is 1,4-dioxane/water (4:1 v/v).[13] The solvent should be thoroughly degassed beforehand by sparging with argon for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–3 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to a moderate temperature, typically 70–80 °C . Higher temperatures may lead to a loss of selectivity and promote coupling at the C-Br position.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2–6 hours. Look for the consumption of the starting material and the appearance of a new, less polar product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-1-aryl-3-nitrobenzene product.
Workflow for Sequential Cross-Coupling
The true utility of this compound is realized in sequential coupling strategies. The mono-arylated product is a valuable intermediate for further diversification.
Caption: Workflow for sequential Suzuki couplings.
Data and Troubleshooting
Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the selective mono-arylation.
| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | 80 | 4 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | 80 | 3 | 88-96% |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1%) + XPhos (2%) | K₃PO₄ (3.0) | 75 | 6 | 75-85% |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | Cs₂CO₃ (2.5) | 70 | 5 | 80-90% |
Note: Yields are hypothetical and serve as a guide. Actual results will vary based on specific conditions and substrate purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Poor quality boronic acid (decomposed).4. Base is not sufficiently strong or anhydrous. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure setup is rigorously inert.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid.4. Use a freshly opened, finely powdered base (e.g., Cs₂CO₃). |
| Low Selectivity (Mixture of mono- and di-coupled products) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst system is too active. | 1. Lower the temperature to 60-70 °C.2. Monitor the reaction closely and quench as soon as the starting material is consumed.3. Avoid highly active Buchwald-type ligands for the first step; Pd(PPh₃)₄ is often sufficient.[14][15] |
| Formation of Homocoupled Boronic Acid Byproduct (R-R) | Presence of oxygen in the reaction mixture. | Improve inert atmosphere technique; ensure all reagents and solvents are properly deoxygenated. |
| Protodehalogenation (Loss of I or Br) | Presence of water and a strong base, especially at elevated temperatures. | Ensure the base is anhydrous. Use the minimum effective temperature. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. thieme.de [thieme.de]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Heck Coupling of 1-Bromo-2-iodo-3-nitrobenzene
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has seen extensive application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. A significant challenge and opportunity within this field lies in achieving high chemoselectivity when multiple reactive sites are present in a single substrate. The molecule 1-Bromo-2-iodo-3-nitrobenzene presents an intriguing case study for selective functionalization due to the presence of two different halogen atoms—iodine and bromine—at ortho positions, further influenced by a meta-directing nitro group.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck coupling reaction with this compound. We will delve into the mechanistic rationale for the anticipated high chemoselectivity, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Rationale and Chemoselectivity
The generally accepted mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps influencing the outcome of the reaction with this compound are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step. The reactivity of aryl halides in this step follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, the C-I bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Br bond. This inherent difference in reactivity forms the basis for the high chemoselectivity of the Heck reaction on dihaloarenes containing different halogens.
-
Alkene Coordination and Migratory Insertion: Following oxidative addition, the alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-migratory insertion step.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is then eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The active Pd(0) catalyst is regenerated by reductive elimination of H-X with the assistance of a base.
For this compound, the oxidative addition is predicted to occur exclusively at the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for potential subsequent cross-coupling reactions. The electron-withdrawing nitro group at the meta position is not expected to significantly alter this intrinsic reactivity order but may influence the overall reaction rate.
Experimental Protocols
The following protocols are designed as a robust starting point for the chemoselective Heck coupling of this compound with various alkenes. Optimization may be necessary for specific substrates.
Protocol 1: Heck Coupling with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)
This protocol is tailored for the reaction with activated alkenes, which are generally more reactive in the Heck coupling.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Finally, add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-butyl 3-(2-bromo-3-nitrophenyl)acrylate.
Protocol 2: Heck Coupling with a Styrenic Alkene (e.g., Styrene)
This protocol is suitable for less activated alkenes like styrene. Higher temperatures and a different base may be required.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF or 1,4-dioxane (5 mL) via syringe.
-
Add styrene (1.5 mmol, 1.5 equiv) to the mixture.
-
Heat the reaction to 120-140 °C and stir vigorously.
-
Monitor the reaction for completion (typically 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (E)-1-bromo-2-(2-phenylethenyl)-3-nitrobenzene.
Data Presentation
Table 1: Representative Reaction Conditions for the Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 80-100 | 4-12 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF | 120-140 | 12-24 |
| 3 | Methyl Vinyl Ketone | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMAc | 100 | 6-10 |
Note: The data in this table is illustrative and based on general Heck reaction protocols. Actual yields and reaction times will vary depending on the specific alkene and optimized conditions.
Visualizations
Catalytic Cycle of the Chemoselective Heck Reaction
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 1-Bromo-2-iodo-3-nitrobenzene with Terminal Alkynes
Introduction: Strategic Alkynylation of a Versatile Building Block
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) species in the presence of an amine base, offers a robust and versatile methodology for the construction of complex molecular architectures.[3][4] Its applications are extensive, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
This application note provides a detailed guide for the Sonogashira coupling of a particularly valuable and challenging substrate: 1-bromo-2-iodo-3-nitrobenzene. This trifunctionalized aromatic ring is a versatile building block, with the three distinct functional groups—iodo, bromo, and nitro—offering orthogonal reactivity for sequential chemical modifications. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) under Sonogashira conditions allows for highly regioselective mono-alkynylation at the 2-position, leaving the bromine atom intact for subsequent cross-coupling reactions.[5] The electron-withdrawing nitro group further activates the aromatic ring towards the initial oxidative addition step of the catalytic cycle, often facilitating the reaction under milder conditions.[6]
These detailed protocols and insights are designed for researchers, medicinal chemists, and process development scientists to effectively utilize this selective coupling, unlocking the synthetic potential of this compound in multistep synthetic campaigns.
Theoretical Background and Mechanistic Considerations
The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A comprehensive understanding of this mechanism is paramount for rational optimization and troubleshooting.
The Catalytic Cycles:
-
Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is generally considered the rate-determining step of the overall reaction.[1] The reactivity of the aryl halide is a critical factor, with the bond strength of the carbon-halogen bond dictating the ease of this step. The established order of reactivity is C-I > C-Br > C-Cl, which is the foundation for the regioselectivity observed with this compound.[5]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide, in the presence of an amine base to form a copper(I) acetylide species.[3] This in situ-generated organocopper compound is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.
Regioselectivity with this compound:
The key to the selective synthesis of 2-alkynyl-1-bromo-3-nitrobenzene lies in the differential reactivity of the C-I and C-Br bonds. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Br bond, making the C-I bond more susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product at the 2-position while leaving the C-Br bond at the 1-position untouched for subsequent transformations.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the regioselective Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and generally applicable procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF) and the amine base (if not used as the solvent) via syringe. Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-alkynyl-1-bromo-3-nitrobenzene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling (Glaser coupling), a common side reaction in copper-catalyzed systems.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, and the base to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if applicable). Evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous and degassed solvent and the terminal alkyne via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the efficiency of the Sonogashira coupling. The following table summarizes typical conditions and expected outcomes for the regioselective coupling on this compound.
| Entry | Terminal Alkyne (R-C≡CH) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 3 | >90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPEA | DMF | 40 | 5 | 85-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (2), CuI (4) | Et₃N | Toluene | RT | 4 | >90 |
| 4 | 4-Ethynylanisole | Pd(P(t-Bu)₃)₂ (2) | Cs₂CO₃ | Dioxane | 70 | 8 | 80-85 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5), CuI (5) | Et₃N | THF/DMF | 50 | 6 | 75-85 |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (palladium black formation).- Poor quality of reagents (e.g., oxidized CuI, wet solvent/base).- Insufficiently inert atmosphere. | - Use fresh, high-quality catalysts and reagents.[8]- Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[9]- Increase catalyst loading slightly (e.g., to 5 mol%). |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen.- High concentration of copper catalyst. | - Implement stricter anaerobic conditions (e.g., use Schlenk line techniques or a glovebox).[9]- Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[7] |
| Formation of Double-Coupled Product (at both I and Br positions) | - Elevated reaction temperature.- Prolonged reaction time.- High catalyst loading. | - Perform the reaction at a lower temperature (starting at room temperature).- Carefully monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed.- Reduce the catalyst loading. |
| Sluggish Reaction | - Sterically hindered or electron-rich terminal alkyne.- Ineffective base for deprotonation of the alkyne. | - Increase the reaction temperature incrementally.- Screen different, stronger bases (e.g., DBU).- Consider a more active palladium catalyst with bulky, electron-rich ligands. |
Conclusion
The regioselective Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable 2-alkynyl-1-bromo-3-nitrobenzene derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds and carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-coupled product. The protocols and troubleshooting guide provided herein offer a comprehensive resource for the successful implementation of this important transformation in the development of novel pharmaceuticals and advanced materials.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Synthesis of Heterocyclic Scaffolds from 1-Bromo-2-iodo-3-nitrobenzene: A Guide for Advanced Chemical Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-iodo-3-nitrobenzene has emerged as a uniquely versatile scaffold for the synthesis of a diverse array of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations.[1] The intrinsic reactivity differences between the carbon-iodine and carbon-bromine bonds, coupled with the electronic influence of the nitro group, provide a powerful handle for chemists to orchestrate selective and sequential bond-forming reactions.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems, including indoles, carbazoles, phenothiazines, and dibenzofurans. The methodologies presented herein are grounded in established palladium- and copper-catalyzed cross-coupling reactions, offering researchers and drug development professionals a practical roadmap for leveraging this powerful building block in their synthetic endeavors.
Core Principles: Exploiting Differential Reactivity
The synthetic power of this compound lies in the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This substantial difference in reactivity allows for selective functionalization at the 2-position, leaving the bromine at the 1-position intact for subsequent transformations. This sequential approach is the cornerstone of the synthetic strategies detailed in this guide.
Furthermore, the electron-withdrawing nitro group at the 3-position influences the reactivity of the adjacent halogen atoms and can serve as a functional handle for further molecular elaboration, such as reduction to an amino group, which can then participate in cyclization reactions.
Synthesis of Indole Scaffolds: A Tandem Sonogashira-Cyclization Approach
The construction of the indole nucleus, a privileged scaffold in medicinal chemistry, can be efficiently achieved from this compound through a tandem Sonogashira coupling and reductive cyclization strategy. This approach first introduces an alkyne substituent at the highly reactive iodine-bearing position, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Workflow for Substituted Indole Synthesis
Caption: Workflow for the synthesis of substituted indoles.
Application Note: Synthesis of 7-Bromo-2-phenyl-1H-indole
This protocol details a three-step synthesis of 7-bromo-2-phenyl-1H-indole from this compound, demonstrating the sequential Sonogashira coupling and reductive cyclization strategy.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This initial step selectively functionalizes the C-I bond.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 327.90 | 1.0 g | 3.05 |
| Phenylacetylene | 102.13 | 0.34 mL | 3.05 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 107 mg | 0.15 |
| Copper(I) iodide (CuI) | 190.45 | 29 mg | 0.15 |
| Triethylamine (TEA) | 101.19 | 15 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 g, 3.05 mmol), Pd(PPh₃)₂Cl₂ (107 mg, 0.15 mmol), and CuI (29 mg, 0.15 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (15 mL).
-
Add phenylacetylene (0.34 mL, 3.05 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-3-nitro-2-(phenylethynyl)benzene.
Protocol 2: Reduction of the Nitro Group
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| 1-Bromo-3-nitro-2-(phenylethynyl)benzene | 302.12 | 1.0 g | 3.31 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 3.73 g | 16.55 |
| Ethanol | - | 20 mL | - |
| Ethyl acetate | - | 20 mL | - |
Procedure:
-
Dissolve 1-bromo-3-nitro-2-(phenylethynyl)benzene (1.0 g, 3.31 mmol) in a mixture of ethanol (20 mL) and ethyl acetate (20 mL).
-
Add SnCl₂·2H₂O (3.73 g, 16.55 mmol) in one portion.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-2-(phenylethynyl)aniline. This product is often used in the next step without further purification.
Protocol 3: Intramolecular Cyclization to 7-Bromo-2-phenyl-1H-indole
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| 3-Bromo-2-(phenylethynyl)aniline | 272.14 | 1.0 g | 3.67 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 0.82 g | 7.34 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 15 mL | - |
Procedure:
-
Dissolve the crude 3-bromo-2-(phenylethynyl)aniline (1.0 g, 3.67 mmol) in anhydrous DMF (15 mL) under an inert atmosphere.
-
Add potassium tert-butoxide (0.82 g, 7.34 mmol) in portions at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 7-bromo-2-phenyl-1H-indole.
Synthesis of Carbazole Derivatives: A Sequential Coupling and C-N Bond Formation Strategy
The synthesis of functionalized carbazoles, important motifs in materials science and medicinal chemistry, can be achieved through a sequential cross-coupling strategy followed by an intramolecular C-N bond formation.[2][3] The differential reactivity of the C-I and C-Br bonds is exploited to introduce two different substituents before the final cyclization.
Workflow for Substituted Carbazole Synthesis
Caption: Sequential synthesis of substituted carbazoles.
Application Note: Synthesis of a Disubstituted Carbazole
This protocol outlines the synthesis of a carbazole with different substituents at the 1 and 4 positions, showcasing the power of sequential cross-coupling.
Protocol 4: Synthesis of 3-Bromo-2-iodoaniline
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 327.90 | 5.0 g | 15.25 |
| Iron powder | 55.84 | 4.26 g | 76.25 |
| Ammonium chloride | 53.49 | 4.07 g | 76.25 |
| Ethanol/Water (4:1) | - | 50 mL | - |
Procedure:
-
In a round-bottom flask, suspend this compound (5.0 g, 15.25 mmol), iron powder (4.26 g, 76.25 mmol), and ammonium chloride (4.07 g, 76.25 mmol) in a mixture of ethanol and water (4:1, 50 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give 3-bromo-2-iodoaniline, which can be used in the next step without further purification.
Protocol 5: Sequential Sonogashira and Suzuki Couplings
This protocol demonstrates the sequential functionalization of the C-I and then the C-Br bond.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| 3-Bromo-2-iodoaniline | 297.92 | 1.0 g | 3.36 |
| Terminal Alkyne 1 (e.g., 1-Hexyne) | 82.14 | 0.36 mL | 3.36 |
| Phenylboronic Acid | 121.93 | 0.61 g | 5.04 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 118 mg | 0.17 |
| CuI | 190.45 | 32 mg | 0.17 |
| Pd(PPh₃)₄ | 1155.56 | 194 mg | 0.17 |
| K₂CO₃ | 138.21 | 1.39 g | 10.08 |
| Triethylamine (TEA) | 101.19 | 10 mL | - |
| Toluene/Ethanol/Water | - | 20 mL | - |
Procedure (One-Pot Sequential Coupling):
-
Sonogashira Coupling: To a Schlenk flask containing 3-bromo-2-iodoaniline (1.0 g, 3.36 mmol), Pd(PPh₃)₂Cl₂ (118 mg, 0.17 mmol), and CuI (32 mg, 0.17 mmol) under an inert atmosphere, add triethylamine (10 mL) and 1-hexyne (0.36 mL, 3.36 mmol). Stir at room temperature for 12 hours.
-
Suzuki Coupling: To the same reaction mixture, add phenylboronic acid (0.61 g, 5.04 mmol), Pd(PPh₃)₄ (194 mg, 0.17 mmol), and K₂CO₃ (1.39 g, 10.08 mmol). Add a degassed solvent mixture of toluene/ethanol/water (ratio depends on specific conditions, e.g., 4:1:1, 20 mL). Heat the mixture to 90 °C for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain the disubstituted aniline intermediate.
Protocol 6: Intramolecular C-N Cyclization to a Carbazole
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| Disubstituted aniline intermediate | - | 1.0 g | - |
| Pd(OAc)₂ | 224.49 | - | (catalytic) |
| XPhos | 476.62 | - | (catalytic) |
| Cs₂CO₃ | 325.82 | - | (base) |
| Toluene, anhydrous | - | 20 mL | - |
Procedure:
-
To a Schlenk tube, add the disubstituted aniline intermediate, Pd(OAc)₂ (e.g., 5 mol%), XPhos (e.g., 10 mol%), and Cs₂CO₃ (e.g., 2 equivalents).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction to 110 °C for 24 hours.
-
Cool, filter through Celite®, and concentrate.
-
Purify by column chromatography to yield the desired substituted carbazole.
Synthesis of Phenothiazines and Dibenzofurans via Ullmann Condensation
The Ullmann condensation provides a classical yet powerful method for the synthesis of phenothiazines and dibenzofurans.[4][5] This copper-catalyzed reaction involves the coupling of an aryl halide with a thiol or a phenol, respectively, followed by intramolecular cyclization.
Application Note: Synthesis of a Substituted Phenothiazine
This protocol describes the synthesis of a nitro-substituted phenothiazine via a one-pot Ullmann condensation.
Workflow for Phenothiazine and Dibenzofuran Synthesis
Caption: Synthetic routes to phenothiazines and dibenzofurans.
Protocol 7: Ullmann Condensation for Phenothiazine Synthesis
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 327.90 | 1.0 g | 3.05 |
| 2-Aminothiophenol | 125.19 | 0.32 mL | 3.05 |
| Copper(I) iodide (CuI) | 190.45 | 58 mg | 0.31 |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.84 g | 6.10 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 15 mL | - |
Procedure:
-
In a Schlenk tube, combine this compound (1.0 g, 3.05 mmol), 2-aminothiophenol (0.32 mL, 3.05 mmol), CuI (58 mg, 0.31 mmol), and K₂CO₃ (0.84 g, 6.10 mmol).
-
Add anhydrous DMF (15 mL) and degas the mixture.
-
Heat the reaction to 140 °C for 24 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to afford the nitro-substituted phenothiazine.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique arrangement of functional groups allows for a high degree of control in the construction of complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this versatile building block. By understanding and applying the principles of sequential cross-coupling and intramolecular cyclization, the synthesis of novel and diverse heterocyclic libraries for applications in drug discovery and materials science is readily achievable.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 1-Bromo-2-iodo-3-nitrobenzene as a Strategic Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Advantage of a Polysubstituted Benzene Ring
In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. 1-Bromo-2-iodo-3-nitrobenzene (CAS No. 32337-96-5) has emerged as a linchpin intermediate, valued for its unique trifunctional architecture.[1] The strategic placement of three distinct functional groups—a nitro moiety, a bromine atom, and an iodine atom—on a benzene ring provides a powerful platform for sequential and regioselective chemical transformations.
The presence of two different halogens, bromine and iodine, is the cornerstone of its utility. The significant difference in the carbon-halogen bond strength (C-I < C-Br) allows for exquisite control over reactivity. Palladium-catalyzed cross-coupling reactions can be directed to selectively functionalize the more labile iodo-position under milder conditions, leaving the bromo-position intact for a subsequent, different coupling reaction under more forcing conditions.[2] This orthogonal reactivity is invaluable for the construction of complex, unsymmetrical biaryl and aryl-alkynyl structures that are common motifs in modern drug candidates.[1][3]
Furthermore, the electron-withdrawing nitro group not only influences the electronic properties of the final molecule but also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing an additional synthetic handle for introducing nitrogen or oxygen-based functional groups.[4][5] This guide provides an in-depth exploration of the properties, safety considerations, and key synthetic protocols utilizing this compound as a versatile precursor for pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Compound Properties
| Property | Value | Source |
| CAS Number | 32337-96-5 | [6] |
| Molecular Formula | C₆H₃BrINO₂ | [6] |
| Molecular Weight | 327.90 g/mol | [3][6] |
| IUPAC Name | This compound | [6] |
| Appearance | White to pale yellow solid/powder | [1] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [3] |
| Density | 2.3 ± 0.1 g/cm³ (Predicted) | [3] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][8]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[7][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention.[7][11]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
-
Synthetic Utility: A Gateway to Molecular Complexity
The primary value of this compound lies in its capacity for programmed, regioselective functionalization. This allows chemists to build complex molecules step-by-step with high precision.
The Principle of Regioselective Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is the key. In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is significantly faster for the weaker C-I bond than for the stronger C-Br bond.[2] By carefully controlling reaction conditions (temperature, catalyst loading, reaction time), one can selectively perform a coupling reaction at the iodo-position while leaving the bromo-position untouched for a subsequent, different transformation.
Caption: Sequential functionalization workflow.
Detailed Application Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Regioselective Sonogashira Coupling (C-I Position)
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for synthesizing many pharmaceutical scaffolds.[13] This protocol targets the more reactive iodo-position.
Rationale: This reaction utilizes a dual palladium/copper catalytic system.[13] The copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the C-I bond.[14] Using mild conditions, typically room temperature, ensures high selectivity for the iodo-position over the bromo-position.[2][14]
Caption: Sonogashira dual catalytic cycle.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 327.90 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Anhydrous THF or DMF | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[14]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) (8 mL) and triethylamine (3.0 mmol) via syringe. Stir the mixture for 5 minutes. Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-8 hours.[14][15]
-
Workup: Upon completion, dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1-bromo-2-(alkynyl)-3-nitrobenzene intermediate.
Protocol 2: Suzuki-Miyaura Coupling (C-Br Position)
Following the initial Sonogashira coupling, the remaining bromo-position can be functionalized using a Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl linkages.[16]
Rationale: The Suzuki reaction requires a palladium catalyst and a base.[17][18] The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which facilitates the transmetalation step with the palladium center.[18] More forcing conditions (higher temperature) are required to activate the stronger C-Br bond compared to the C-I bond.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 1126425-84-0|1-Bromo-3-Iodo-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 1-Bromo-2-iodo-3-nitrobenzene in Agrochemical Synthesis
Introduction: Strategic Value of 1-Bromo-2-iodo-3-nitrobenzene in Agrochemical Design
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient construction of complex and effective active ingredients. This compound (CAS No. 32337-96-5) emerges as a highly versatile and strategically functionalized aromatic building block. Its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals is well-recognized by chemical suppliers[1]. The unique arrangement of its three distinct functional groups—a nitro moiety, a bromine atom, and an iodine atom—offers a powerful toolkit for medicinal and agricultural chemists.
The presence of two different halogen atoms, bromine and iodine, on the benzene ring is of particular significance. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[2][3] This inherent reactivity difference allows for a programmed, stepwise, and chemoselective functionalization of the aromatic core. The more labile carbon-iodine bond can be selectively targeted under milder reaction conditions, leaving the more robust carbon-bromine bond intact for a subsequent, distinct transformation. This orthogonal reactivity is a key advantage in multi-step syntheses, enabling the precise and controlled introduction of different substituents.
Furthermore, the electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle. It can be readily reduced to an aniline, a common pharmacophore in many bioactive molecules and a key precursor for the formation of a wide array of heterocyclic systems prevalent in modern agrochemicals[4][5][6]. Nitroaromatic compounds are widely used as starting materials in the production of a diverse range of pesticides, including herbicides, insecticides, and fungicides[4][7].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in agrochemical synthesis. It outlines its core reactivity principles, provides detailed, field-proven protocols for its key transformations, and proposes strategic applications in the synthesis of important agrochemical scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is essential for safe handling and successful reaction scale-up.
| Property | Value | Source |
| CAS Number | 32337-96-5 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrINO₂ | --INVALID-LINK-- |
| Molecular Weight | 327.90 g/mol | --INVALID-LINK-- |
| Appearance | White to pale yellow powder | [1] |
| Purity | Typically ≥97% | [1] |
Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[8].
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around three key transformations:
-
Chemoselective Cross-Coupling at the C-I bond: Leveraging the higher reactivity of the iodo-substituent.
-
Cross-Coupling at the C-Br bond: Functionalizing the second halogen position, often under more forcing conditions.
-
Reduction of the Nitro Group: Converting the nitro moiety to a versatile amino group.
Below are detailed, generalized protocols for these transformations. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds allows for the selective coupling of a boronic acid at the 2-position.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl boronic acid (1.2-1.5 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-2-aryl-3-nitrobenzene.
Protocol 2: Chemoselective Sonogashira Coupling at the C-I Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a common structural motif in agrochemicals.
Caption: Workflow for selective Sonogashira coupling.
Step-by-Step Methodology:
-
In a Schlenk tube, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed anhydrous tetrahydrofuran (THF) and a degassed amine base such as triethylamine (Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at the appropriate temperature (typically ranging from room temperature to 50°C) for the necessary duration (2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the 1-bromo-2-(alkynyl)-3-nitrobenzene product.
Protocol 3: Reduction of the Nitro Group to an Aniline
The conversion of the nitro group to an amine is a pivotal step, opening up a plethora of subsequent functionalization possibilities. A common and reliable method involves the use of tin(II) chloride.
Caption: Workflow for nitro group reduction.
Step-by-Step Methodology:
-
Dissolve the substituted nitrobenzene starting material (1.0 equiv) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) portion-wise.
-
Heat the reaction mixture to 70°C and stir for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH ~8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude aniline can often be used without further purification or can be purified by column chromatography if necessary.
Proposed Applications in Agrochemical Scaffolds
While direct synthesis of commercial agrochemicals from this compound is not extensively documented in public literature, its structural features make it an ideal precursor for several classes of important agrochemicals. Below are proposed synthetic strategies illustrating its potential.
Synthesis of Phenyl-Pyridazine Herbicide Scaffolds
Phenyl-pyridazine derivatives are a known class of herbicides[9][10][11][12]. A di-substituted aniline is a common starting point for the construction of the pyridazine ring.
Caption: Proposed route to Phenyl-Pyridazine scaffolds.
In this proposed pathway, a chemoselective Suzuki coupling is first performed at the C-I position to install a desired aryl group. Subsequent reduction of the nitro group yields the key 3-bromo-2-arylaniline intermediate. This intermediate can then undergo various ring-forming reactions with appropriate 1,4-dicarbonyl compounds or their equivalents to construct the pyridazine core, a common strategy in heterocyclic chemistry[3]. The remaining bromine atom can be used for further diversification of the final product.
Synthesis of Triketone Herbicide Intermediates
Triketone herbicides are an important class of HPPD inhibitors[1][4][9][13][14]. The synthesis of these molecules often involves the coupling of a substituted aromatic ring to a triketone moiety. A key intermediate for some triketone herbicides is a substituted bromoaniline[1].
Caption: Proposed route to Triketone herbicide analogues.
This strategy utilizes a chemoselective Sonogashira coupling to introduce an alkyne at the 2-position. The subsequent reduction of the nitro group provides a 3-bromo-2-(alkynyl)aniline intermediate. This aniline derivative can then be coupled with a suitable triketone precursor to generate novel triketone herbicide analogues. The bromine atom again provides a site for late-stage functionalization to fine-tune the biological activity.
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. The orthogonal reactivity of its two distinct halogen atoms, combined with the synthetic flexibility of the nitro group, allows for the programmed and efficient construction of complex molecular architectures. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this unique intermediate in the discovery and development of next-generation crop protection agents. The ability to perform sequential, chemoselective cross-coupling reactions is a significant advantage, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of highly functionalized intermediates like this compound will be crucial for innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Step-by-step synthesis of substituted carbazoles using 1-Bromo-2-iodo-3-nitrobenzene
Application Note & Protocol Guide
Topic: A Strategic Approach to the Synthesis of Substituted Carbazoles Utilizing 1-Bromo-2-iodo-3-nitrobenzene
Audience: Researchers, scientists, and drug development professionals in organic synthesis, medicinal chemistry, and materials science.
Abstract
Carbazole scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their potent biological activities and unique photophysical properties.[1] This application note provides a comprehensive, step-by-step guide for the synthesis of highly functionalized carbazoles, beginning with the versatile building block, this compound. This strategy leverages the differential reactivity of the aryl halides to first construct a biaryl precursor via a regioselective Suzuki-Miyaura coupling. Subsequently, the carbazole core is forged through a Cadogan reductive cyclization. Finally, the remaining bromo-substituent serves as a versatile handle for late-stage functionalization via modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and a second Suzuki reaction. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Carbazole Nucleus
The carbazole tricycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a cornerstone motif in numerous natural products and synthetic compounds.[1][2] Its rigid, planar structure and electron-rich nature impart favorable properties for DNA intercalation and charge transport, leading to applications ranging from anticancer agents like elliptinium acetate to materials for organic light-emitting diodes (OLEDs).[2][3]
The development of efficient and regioselective methods to construct substituted carbazoles is therefore a critical objective in modern organic synthesis.[2][4] Traditional methods often suffer from harsh conditions or a lack of regiochemical control.[5] The strategy outlined herein offers a logical and highly adaptable pathway that provides precise control over substituent placement, starting from a commercially available, tri-functionalized benzene ring.
Overall Synthetic Workflow
The multi-step synthesis is designed to exploit the orthogonal reactivity of the functional groups on the starting material. The workflow proceeds through three key stages: biaryl formation, carbazole core synthesis, and late-stage functionalization.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 1-Bromo-2-iodo-3-nitrobenzene
Introduction: The Strategic Importance of Halogenated Anilines in Synthesis
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These anilines are pivotal precursors for a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The selective reduction of a nitro group in a polyfunctionalized molecule, such as 1-Bromo-2-iodo-3-nitrobenzene, presents a significant synthetic challenge. The presence of labile halogen substituents necessitates a careful choice of reduction methodology to prevent undesired dehalogenation, a common side reaction.[1][2] This document provides a detailed guide to two robust and chemoselective methods for the synthesis of 3-Bromo-2-iodoaniline, a valuable and highly functionalized synthetic intermediate. We will explore both a classic metal-acid reduction using stannous chloride and a modern catalytic transfer hydrogenation approach, offering researchers the flexibility to choose the method best suited to their laboratory capabilities and project requirements.
Reaction Mechanism: The Stepwise Journey from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent, the general pathway involves the sequential reduction of the nitrogen atom.
The process typically begins with the reduction of the nitro group (-NO₂) to a nitroso group (-NO).[3][4] This is followed by further reduction to a hydroxylamine group (-NHOH), which is then finally reduced to the amine group (-NH₂).[3][4] In the case of metal-acid reductions, the metal acts as the electron donor, while the acid provides the necessary protons for the reaction.[3]
Caption: Generalized mechanism for the reduction of a nitroarene.
Experimental Protocols
Herein, we detail two distinct and reliable methods for the reduction of this compound to 3-Bromo-2-iodoaniline.
Protocol 1: Stannous Chloride (SnCl₂) Reduction in Ethanol
This classic method is known for its excellent chemoselectivity in the presence of halogens and is a reliable choice for small to medium-scale synthesis.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | (Specify) |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS | (Specify) |
| Ethanol (EtOH), 200 proof | Anhydrous | (Specify) |
| Ethyl acetate (EtOAc) | ACS | (Specify) |
| Saturated sodium bicarbonate (NaHCO₃) solution | (Prepare in-house) | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | (Specify) |
| Celite® | (Specify) |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and basify by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[7][8] A thick, white precipitate of tin salts will form.
-
Filter the slurry through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
This method offers a milder and often faster alternative to metal-acid reductions, utilizing an in-situ source of hydrogen.[1][9] It is particularly advantageous for its high selectivity and the ease of catalyst removal.[1][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | (Specify) |
| Palladium on carbon (10% Pd/C) | (Specify) | |
| Hydrazine monohydrate (N₂H₄·H₂O) | Reagent | (Specify) |
| Methanol (MeOH) | ACS | (Specify) |
| Ethyl acetate (EtOAc) | ACS | (Specify) |
| Celite® | (Specify) |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and methanol (15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the suspension.
-
Reagent Addition: Add hydrazine monohydrate (3.0 - 5.0 eq) dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and gas evolution will be observed.
-
Reaction: After the initial exotherm subsides, heat the reaction to reflux (approximately 65 °C) and monitor by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with methanol or water.
-
Wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization of 3-Bromo-2-iodoaniline
The successful synthesis of 3-Bromo-2-iodoaniline can be confirmed through various analytical techniques.
| Technique | Expected Results |
| Melting Point | 48 °C[10] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H)[10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3[10] |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1580, 1470 (C=C stretch) |
| Mass Spectrometry (ESI) | m/z: 297.8728 [M+H]⁺ (calculated for C₆H₆BrIN)[10] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or deactivated catalyst. | Add more reducing agent, increase the reaction temperature, or use fresh catalyst. |
| Dehalogenation | Reaction conditions are too harsh. | For catalytic hydrogenation, consider a less active catalyst or milder hydrogen source. For SnCl₂ reduction, ensure the reaction is not overheated for extended periods. |
| Formation of Side Products | Over-reduction or side reactions. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Adjust stoichiometry of reagents. |
| Difficult Work-up (Emulsions) | Formation of fine precipitates of metal salts. | Add more brine or a small amount of a different organic solvent to break the emulsion. Filtering through Celite® can also help.[7][8] |
Safety and Handling
-
Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Catalytic Hydrogenation: Hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas (or a source like hydrazine) and pyrophoric catalysts.[11][12] Ensure proper inert atmosphere techniques are used when handling the catalyst, and never allow the catalyst to become dry in the air.[12]
-
Metal-Acid Reductions: These reactions can be exothermic. Add reagents slowly and ensure adequate cooling is available.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and analysis of 3-Bromo-2-iodoaniline.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sarthaks.com [sarthaks.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Application Notes and Protocols for the Synthesis of Novel Organic Materials from 1-Bromo-2-iodo-3-nitrobenzene
Abstract
This comprehensive guide details the strategic application of 1-bromo-2-iodo-3-nitrobenzene as a pivotal precursor in the synthesis of novel organic materials. The unique trifunctionalized aromatic scaffold of this compound, featuring distinct and selectively addressable bromo, iodo, and nitro moieties, offers a versatile platform for the construction of complex molecular architectures. These materials, particularly functionalized carbazole derivatives, exhibit significant potential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document provides in-depth theoretical insights, detailed experimental protocols for sequential cross-coupling reactions, and characterization data for the resulting novel organic materials, intended for researchers and professionals in materials science and drug development.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic compound that serves as an exceptionally versatile intermediate in organic synthesis.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: a bromine atom, an iodine atom, and a nitro group. This unique arrangement provides multiple avenues for chemical transformation, making it a valuable starting material for the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[1]
The key to its synthetic prowess lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the 2-position under milder conditions, while the 1-position (bromine) can be addressed in a subsequent step under more forcing conditions. The electron-withdrawing nitro group at the 3-position further influences the reactivity of the aromatic ring and can be a precursor to an amino group, opening possibilities for further derivatization, including the formation of heterocyclic structures like carbazoles.
This differential reactivity is the cornerstone of the protocols detailed herein, enabling a "one-pot" or sequential approach to constructing highly substituted aromatic systems, which are often challenging to synthesize through other methods.
Core Synthetic Strategy: Sequential Cross-Coupling Reactions
The primary strategy for elaborating the this compound core involves a sequence of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for an initial Sonogashira or Suzuki coupling, followed by a second coupling reaction at the C-Br position.
Mechanistic Rationale for Sequential Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira) involves three key steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for oxidative addition. This allows for selective reaction at the iodo-substituted position at lower temperatures or with less reactive catalyst systems.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium catalytic cycle.
Experimental Protocols
Safety Precaution: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Sequential Sonogashira and Suzuki Coupling
This protocol describes the selective Sonogashira coupling at the iodo position, followed by a Suzuki coupling at the bromo position.
Step 1: Regioselective Sonogashira Coupling at the C-I Bond
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (in a 2:1 ratio). Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-alkynyl-1-bromo-3-nitrobenzene intermediate.
Step 2: Suzuki Coupling at the C-Br Bond
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2-alkynyl-1-bromo-3-nitrobenzene intermediate from Step 1 (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 equiv.) and a degassed mixture of toluene and water (4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tri-substituted product.
Diagram 2: Workflow for Sequential Sonogashira-Suzuki Coupling
Caption: Sequential functionalization of this compound.
Protocol 2: Synthesis of a Functionalized Carbazole Derivative
This protocol outlines the synthesis of a carbazole derivative through an intramolecular cyclization reaction.
-
Initial Coupling: Synthesize a 2-amino-2'-bromo-biphenyl derivative using a Suzuki coupling reaction between this compound and an appropriate aminophenylboronic acid. The reaction is performed selectively at the iodo position under mild conditions.
-
Reduction of Nitro Group: The nitro group of the resulting biphenyl derivative is then reduced to an amine using a standard reducing agent like SnCl₂·2H₂O in ethanol.
-
Intramolecular Cyclization: The diamino-biphenyl intermediate undergoes a palladium-catalyzed intramolecular C-N bond formation (a Buchwald-Hartwig type amination) to form the carbazole ring. This is typically achieved by heating the intermediate with a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos) in the presence of a base (e.g., K₃PO₄) in a high-boiling solvent like toluene or dioxane.
Applications in Novel Organic Materials
The tri-substituted benzene derivatives synthesized from this compound, particularly functionalized carbazoles, are of significant interest in the field of organic electronics.[2][3] Carbazole-based materials are known for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[4][5]
Photophysical Properties of Nitro-Substituted Carbazoles
The presence of a nitro group on the carbazole skeleton can significantly influence its photophysical properties.[1][6] The strong electron-withdrawing nature of the nitro group can lead to intramolecular charge transfer (ICT) states, resulting in red-shifted absorption and emission spectra compared to the parent carbazole.[7] This tunability is highly desirable for applications in OLEDs, where different emission colors are required.[8]
Table 1: Representative Photophysical Data of Nitro-Substituted Carbazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Carbazole | 324, 337 | 349, 364 | 0.42 |
| 3-Nitrocarbazole | 360 | 510 | 0.01 |
| 1-Nitrocarbazole | 385 | 535 | < 0.01 |
| 2-Nitro-3-phenyl-9H-carbazole | 260-410 (broad) | 400 | Not Reported |
Data is illustrative and can vary based on solvent and substitution pattern.[1][6]
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels, which facilitate efficient energy transfer to phosphorescent guest emitters.[8] They are also employed as hole-transporting materials, contributing to balanced charge injection and transport within the device, leading to higher efficiency and longer operational lifetimes.[2][5] The ability to fine-tune the electronic properties of carbazoles through substitution, as enabled by precursors like this compound, is crucial for optimizing device performance.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel organic materials. Its unique trifunctionalized structure allows for a high degree of synthetic flexibility through sequential and regioselective cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this precursor, particularly in the development of advanced materials for organic electronics and other high-value applications. The ability to construct complex, highly substituted aromatic and heterocyclic systems in a controlled manner underscores the strategic importance of this compound in modern organic synthesis.
References
- 1. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | CoLab [colab.ws]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in the Synthesis of 1-Bromo-2-iodo-3-nitrobenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth technical guidance, troubleshooting in a direct question-and-answer format, and frequently asked questions to support your experimental work.
Introduction to the Synthesis
This compound is a valuable substituted aromatic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis typically involves a two-step process starting from 2-bromo-6-nitroaniline:
-
Diazotization: The primary aromatic amine (2-bromo-6-nitroaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2]
-
Iodination (Sandmeyer-type reaction): The diazonium salt is then treated with an iodide source, typically potassium iodide, to replace the diazonium group with iodine.[3][4]
While the Sandmeyer reaction is a well-established method for introducing halogens onto an aromatic ring, achieving high yields for this specific, sterically hindered, and electronically deactivated substrate requires careful control of reaction parameters.[5][6] This guide will walk you through the critical aspects of this synthesis to help you achieve consistent and improved results.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-bromo-6-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (or Ethyl Acetate)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Step 1: Diazotization of 2-bromo-6-nitroaniline
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-bromo-6-nitroaniline to concentrated sulfuric acid pre-cooled to 0-5 °C in an ice-salt bath. Maintain vigorous stirring to ensure proper mixing and prevent localized heating.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline-acid mixture. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
To remove any excess nitrous acid, a small amount of urea can be added until gas evolution ceases.
Step 2: Iodination
-
In a separate, larger flask, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. The addition should be done portion-wise to control the effervescence (nitrogen gas evolution) and the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Q1: The yield of my this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be traced back to several critical factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is the cornerstone of this reaction.
-
Cause: Insufficient acidification can lead to incomplete diazotization. The primary amine needs to be fully protonated to react with the nitrosonium ion (NO⁺) generated from sodium nitrite.[2]
-
Solution: Ensure you are using a sufficient excess of a strong mineral acid like sulfuric acid. The highly electron-withdrawn nature of the nitro and bromo groups on the aniline ring reduces its basicity, necessitating strongly acidic conditions.
-
Verification: You can test for the completion of diazotization by taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.
-
Cause: The reaction temperature rising above the optimal 0-5 °C range is a primary cause of decomposition, leading to the formation of unwanted phenolic byproducts and the evolution of nitrogen gas.
-
Solution: Meticulously control the temperature during the addition of sodium nitrite using an efficient ice-salt bath. Slow, dropwise addition is critical to dissipate the heat generated during this exothermic step. Use the freshly prepared diazonium salt immediately in the next step; do not store it.[7]
-
-
Side Reactions During Iodination: The introduction of the iodide can also be a source of yield loss.
-
Cause: If the diazonium salt solution is added too quickly to the potassium iodide solution, localized heating can occur, leading to decomposition and the formation of tarry byproducts.
-
Solution: Add the cold diazonium salt solution slowly and in portions to the cold potassium iodide solution with vigorous stirring. This ensures a controlled reaction rate and minimizes side reactions.
-
Q2: My reaction mixture turns dark brown or black, and I end up with a tarry, difficult-to-purify product. What's happening and how can I prevent it?
A2: The formation of dark, tarry substances is a common issue in Sandmeyer reactions and usually indicates the decomposition of the diazonium salt and subsequent radical side reactions.
-
Cause: The primary culprit is, again, a loss of temperature control. When the diazonium salt decomposes, it can form highly reactive aryl radicals. These radicals can then participate in a variety of unwanted side reactions, including polymerization and coupling, leading to the formation of complex, high-molecular-weight byproducts.
-
Preventative Measures:
-
Strict Temperature Management: As emphasized before, maintaining the 0-5 °C temperature range during diazotization is non-negotiable.
-
Purity of Reagents: Ensure your starting 2-bromo-6-nitroaniline is of high purity. Impurities can sometimes catalyze decomposition pathways.
-
Efficient Stirring: Good agitation ensures homogenous mixing and temperature distribution, preventing localized "hot spots" where decomposition can initiate.
-
Control the Rate of Addition: Both the addition of sodium nitrite during diazotization and the addition of the diazonium salt to the iodide solution must be done slowly and carefully.
-
Q3: I'm observing significant foaming and gas evolution during the addition of the diazonium salt to the potassium iodide solution. Is this normal?
A3: Yes, the evolution of nitrogen gas (N₂) is an integral part of the Sandmeyer reaction and indicates that the desired substitution is occurring. However, the rate of gas evolution needs to be controlled.
-
Explanation: The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as dinitrogen gas is the thermodynamic driving force for the reaction.
-
Controlling the Reaction: While gas evolution is expected, excessively vigorous foaming suggests the reaction is proceeding too quickly, which can lead to a loss of control over the temperature and an increased likelihood of side reactions.
-
Solution: If you observe uncontrollable foaming, immediately slow down the rate of addition of the diazonium salt solution. Ensure that your reaction vessel is large enough to accommodate the volume increase caused by foaming.
Frequently Asked Questions (FAQs)
Q: Why is a strong acid like sulfuric acid used instead of hydrochloric acid for the diazotization?
A: While hydrochloric acid can be used for diazotization, sulfuric acid is often preferred for substrates like 2-bromo-6-nitroaniline. The electron-withdrawing nitro and bromo groups make the aniline very weakly basic, requiring a strong, non-nucleophilic acid to ensure complete protonation. Sulfuric acid serves this purpose well.
Q: Can I use a copper(I) catalyst for the iodination step in this synthesis?
A: While many Sandmeyer reactions for introducing chloro and bromo substituents are catalyzed by copper(I) salts (e.g., CuCl, CuBr), the iodination reaction with potassium iodide generally does not require a copper catalyst.[3][8] The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.
Q: How can I confirm the identity and purity of my final product, this compound?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information and confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[9]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always use them in solution.
-
Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrous Acid: Nitrous acid is unstable and should be generated in situ.
-
General Precautions: Perform the reaction in a well-ventilated fume hood.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| Acid for Diazotization | Concentrated H₂SO₄ | Ensures complete protonation of the weakly basic aniline. |
| NaNO₂ Addition Rate | Slow, dropwise | Controls the exothermicity of the reaction. |
| Iodide Source | Potassium Iodide (KI) | Effective and readily available source of iodide ions. |
| Diazonium Salt Addition | Slow, portion-wise | Controls the rate of nitrogen evolution and prevents side reactions. |
Process Logic Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Bromo-2-iodo-3-nitrobenzene by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-2-iodo-3-nitrobenzene. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this intermediate is paramount for predictable outcomes in subsequent reactions.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and a validated experimental protocol to address challenges encountered during its purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a solvent for recrystallizing this compound?
A: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
Q2: Why is my purified product still showing impurities after recrystallization?
A: This can occur for several reasons. The most common is that the cooling process was too rapid, causing impurities to become trapped within the crystal lattice.[4] Another possibility is that an inappropriate solvent was chosen, one in which the impurity has similar solubility characteristics to the target compound. Finally, the initial crude material may have been excessively impure, requiring multiple recrystallization steps.
Q3: Can I use a solvent mixture (binary solvent system)?
A: Yes, a mixed-solvent system is often employed when no single solvent meets the ideal criteria.[3] This typically involves dissolving the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent or "antisolvent" (in which it is poorly soluble) until the solution becomes turbid. Reheating to clarify and then slow cooling can yield high-purity crystals.[5]
Q4: What are the primary safety concerns when handling this compound?
A: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
Comprehensive Troubleshooting Guide
This section addresses specific, complex issues that may arise during the recrystallization workflow.
Problem 1: Oiling Out - The Compound Separates as a Liquid, Not Crystals
-
Underlying Cause: This common issue occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is too concentrated. The compound "melts" before it dissolves and then separates as an oil upon cooling.[9]
-
Strategic Solutions:
-
Increase Solvent Volume: Reheat the mixture to dissolve the oil and add more hot solvent to lower the saturation point. This ensures that the solution cools to a temperature below the compound's melting point before crystallization begins.[9][10]
-
Modify Solvent System: Select a lower-boiling point solvent in which the compound is still soluble when hot. Alternatively, if using a solvent pair, add more of the "good" solvent before cooling.
-
Promote Nucleation: As the solution cools, vigorous scratching of the flask's inner surface with a glass rod at the solvent-air interface can sometimes induce crystallization from an oil.
-
Problem 2: No Crystal Formation Upon Cooling
-
Underlying Cause: The solution is not sufficiently saturated for nucleation to occur. This is typically due to using an excessive volume of solvent.[10] Less commonly, the solution may be supersaturated, a metastable state where crystallization is kinetically hindered.[9][10]
-
Strategic Solutions:
-
Reduce Solvent Volume: Gently heat the flask or use a rotary evaporator to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.[10]
-
Induce Crystallization (for Supersaturation):
-
Seeding: Add a single, pure "seed" crystal of this compound to the solution. This provides a template for crystal growth.[10]
-
Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[10]
-
-
Drastic Cooling: If the above methods fail, place the flask in an ice-water or ice-salt bath to dramatically decrease solubility. Note that this may lead to the formation of smaller, less pure crystals.[10]
-
Troubleshooting Decision Workflow
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
Solvent Selection Guide for this compound
The selection of an appropriate solvent is the most critical step for successful recrystallization. Given the polysubstituted aromatic nature of this compound, with both halogen and nitro functional groups, its polarity is moderate. The principle of "like dissolves like" provides a strong starting point for solvent screening.[11]
| Solvent Class | Example Solvents | Expected Solubility Behavior for this compound | Suitability for Recrystallization |
| Non-Polar | Hexane, Cyclohexane | Poor solubility even when hot. | Poor as a single solvent; potentially useful as an antisolvent in a binary system. |
| Moderately Polar | Toluene, Dichloromethane | Good solubility, may be too soluble even when cold. | Potentially suitable, but recovery may be low. Requires careful testing. |
| Polar Aprotic | Acetone, Ethyl Acetate | Likely to be a good candidate. Should exhibit a significant solubility difference between hot and cold.[12] | High. These are often excellent starting points for screening. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good solubility when hot, with decreasing solubility as the solution cools. | High. Alcohols are common and effective solvents for many aromatic compounds. |
| Highly Polar | Water | Sparingly soluble to insoluble due to the hydrophobic aromatic ring and halogens.[12][13] | Unsuitable as a primary solvent, but can be used as an antisolvent with a miscible organic solvent like ethanol or acetone. |
Recommendation: Begin small-scale solubility tests with ethanol, isopropanol, and ethyl acetate.[14]
Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Nitration of 1-Bromo-2-iodobenzene
Welcome to the technical support center for the nitration of 1-bromo-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing multiple products in my reaction mixture besides the expected nitrated isomers. What are the likely side reactions?
A1: The nitration of 1-bromo-2-iodobenzene, while seemingly straightforward, is susceptible to several side reactions that can complicate purification and reduce the yield of your desired product. The primary side reactions to be aware of are:
-
Over-nitration: The initial mononitrated products are still reactive enough to undergo a second nitration, leading to the formation of dinitro-isomers.[1][2] This is particularly prevalent if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used.[1][2]
-
Ipso-Substitution: This is a significant side reaction where the nitro group replaces either the bromine or the iodine atom on the aromatic ring.[3][4] While less common than substitution of a hydrogen atom, it can occur, especially with the iodine substituent, which is a better leaving group than bromine.[4]
-
Oxidation of Iodine: Concentrated nitric acid is a strong oxidizing agent and can oxidize the iodine substituent on the benzene ring, potentially leading to the formation of iodoxy or other oxidized iodine species.[5][6] This can result in the formation of complex byproducts and decomposition of the starting material.
-
Formation of Phenolic Byproducts: In the presence of water and at elevated temperatures, the diazonium salt intermediates (if formed under certain conditions, though less common in direct nitration) can lead to the formation of nitrophenols. While more of a concern in related reactions like the Sandmeyer reaction, trace amounts can sometimes be observed.[7]
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
A2: Controlling regioselectivity in the nitration of di-substituted benzenes is a nuanced challenge. Both bromine and iodine are ortho-, para-directing groups.[1][8] However, they are also deactivating groups, meaning the reaction is slower than the nitration of benzene.[8] The directing effects of the two halogens will influence the position of the incoming nitro group.
-
Steric Hindrance: The bulky iodine atom will sterically hinder the positions ortho to it (positions 3 and 6). The bromine atom will also exert some steric hindrance at its ortho positions (positions 1 and 3). This steric hindrance generally favors nitration at the positions least encumbered.
-
Electronic Effects: Both halogens are deactivating due to their inductive electron-withdrawing effects but are ortho-, para-directing due to resonance effects where their lone pairs can stabilize the intermediate carbocation (arenium ion).[1]
Considering these factors, the primary mononitration products are expected to be 1-bromo-2-iodo-4-nitrobenzene and 1-bromo-2-iodo-6-nitrobenzene . To influence the ratio of these isomers, you can consider:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-substituted product due to the higher activation energy required for substitution at the more sterically hindered ortho position.
-
Choice of Nitrating Agent: While the standard is a mixture of nitric and sulfuric acid, alternative nitrating agents can sometimes offer different regioselectivity.[9] For instance, using a milder nitrating agent might enhance selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity of the reaction.[10][11]
Q3: My reaction is turning a dark brown or black color. What is causing this decomposition?
A3: A dark coloration is a common indicator of side reactions and decomposition. The most likely culprits are:
-
Oxidation: As mentioned, nitric acid can oxidize the iodine on the aromatic ring, leading to the formation of colored byproducts.[5][6]
-
Over-nitration and Polymerization: At higher temperatures, the reaction can become too vigorous, leading to the formation of highly nitrated, often colored, and sometimes polymeric materials. It is crucial to maintain the recommended reaction temperature.[12]
-
Reaction with Impurities: Impurities in the starting material or solvents can also lead to colored byproducts. Ensure you are using high-purity 1-bromo-2-iodobenzene and reagents.
To mitigate this, ensure slow and controlled addition of the nitrating agent while maintaining a low reaction temperature, typically with an ice bath.[2]
Q4: I'm having difficulty purifying my desired nitrated product from the side products. What purification strategies do you recommend?
A4: The purification of the nitrated products can be challenging due to the similar polarities of the various isomers and byproducts. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, quenching the reaction mixture in ice-water is a critical first step to precipitate the crude organic products and dilute the strong acids.[8] This is often followed by washing with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Recrystallization: This is a powerful technique for separating isomers.[1][8] The para-isomer is often less soluble than the ortho-isomer in common solvents like ethanol, allowing for its selective crystallization upon cooling.[1][8]
-
Column Chromatography: For a more complete separation of isomers and removal of other impurities, column chromatography on silica gel is highly effective.[13] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used, with the polarity gradually increased to elute the different components.
Experimental Protocols
Protocol 1: Controlled Mononitration of 1-Bromo-2-iodobenzene
This protocol is designed to favor the formation of mononitrated products while minimizing over-nitration and other side reactions.
Materials:
-
1-Bromo-2-iodobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping Funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This mixture is the nitrating agent.
-
Dissolve 1-bromo-2-iodobenzene in dichloromethane in a separate flask.
-
Slowly add the solution of 1-bromo-2-iodobenzene to the cold nitrating mixture dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Purification of Nitrated Products by Column Chromatography
Materials:
-
Crude nitrated 1-bromo-2-iodobenzene mixture
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Chromatography Column
-
Collection Tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar components.
-
Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Expected Products and Potential Byproducts in the Nitration of 1-Bromo-2-iodobenzene
| Compound Name | Structure | Expected/Side Product | Notes |
| 1-Bromo-2-iodo-4-nitrobenzene | C6H3BrINO2 | Expected | Major product due to steric and electronic effects. |
| 1-Bromo-2-iodo-6-nitrobenzene | C6H3BrINO2 | Expected | Minor product due to steric hindrance from the iodine atom. |
| 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | Minor Side Product | Formation is sterically hindered by both halogens. |
| 1-Bromo-2-iodo-5-nitrobenzene | C6H3BrINO2 | Minor Side Product | Formation is electronically disfavored. |
| Dinitrated Products | C6H2BrINO4 | Side Product | Formation is favored by higher temperatures and excess nitrating agent. |
| 1-Bromo-2-nitrobenzene | C6H4BrNO2 | Ipso-Substitution Product | Results from the replacement of the iodine atom. |
| 1-Iodo-2-nitrobenzene | C6H4INO2 | Ipso-Substitution Product | Results from the replacement of the bromine atom. |
| Oxidized Iodine Species | - | Side Product | Formed due to the oxidizing nature of nitric acid. |
Visualizations
Reaction Workflow
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. savitapall.com [savitapall.com]
- 3. Notes on Ipso Nitration [unacademy.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Overcoming low reactivity of 1-Bromo-2-iodo-3-nitrobenzene in C-N coupling
Welcome to the technical support center for navigating the challenges of C-N cross-coupling reactions with 1-bromo-2-iodo-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this particularly challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.
Understanding the Challenge: Why is this compound So Unreactive?
The unique structure of this compound presents a trifecta of challenges for standard C-N coupling methodologies like the Buchwald-Hartwig amination.[1][2]
-
Severe Steric Hindrance: The 1,2,3-substitution pattern creates significant steric bulk around both potential reaction sites (the C-Br and C-I bonds). This bulkiness impedes the approach of the large, ligand-bound metal catalyst (typically palladium) required for the crucial oxidative addition step.[3]
-
Conflicting Electronic Effects: The potent electron-withdrawing nitro group deactivates the aryl ring. In the context of the Buchwald-Hartwig reaction, this makes the C-X bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which is often the rate-determining step.[4] While this effect activates the ring for potential nucleophilic aromatic substitution (SNAr), these conditions often require high temperatures that can lead to decomposition.
-
Chemoselectivity Issues: The substrate contains two different halogens. In palladium-catalyzed couplings, the C-I bond is weaker and generally more reactive towards oxidative addition than the C-Br bond.[5] Achieving selective coupling at the C-Br position, if desired, requires carefully tuned conditions. Conversely, the iodide anion generated from C-I bond cleavage can sometimes act as a catalyst inhibitor, complicating reactions even when C-I is the target.[6][7]
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with this substrate.
Q1: My reaction isn't working at all. I see only starting material. What is the most likely cause?
A: The primary culprit is almost always a failure of the initial oxidative addition step. The combination of steric hindrance and the deactivating nitro group makes the substrate very resistant to reacting with the Pd(0) catalyst. Your catalyst system, particularly the choice of ligand, is likely not sufficient to overcome this high activation barrier. Standard, less bulky ligands like PPh₃ or even some bidentate ligands like dppf are often ineffective for this type of transformation.[8][9]
Q2: Which halide should I expect to react first, the bromo or the iodo group?
A: Under typical palladium-catalyzed conditions, the carbon-iodine (C-I) bond is significantly more reactive and will undergo oxidative addition preferentially over the carbon-bromine (C-Br) bond.[5] This is due to the lower bond dissociation energy of the C-I bond. If your goal is to couple at the C-Br position, you would need to explore highly specialized conditions or a multi-step strategy.
Q3: I'm seeing a significant amount of a side product that appears to be my starting material without one of the halogens. What is this?
A: This is likely a result of hydrodehalogenation, a common side reaction where the aryl halide is reduced to an arene.[10][11] This can be promoted by certain bases, solvents, or when the catalytic cycle is inefficient. For instance, if the reductive elimination step is slow, palladium hydride species can form and lead to this unwanted reduction.
Q4: Can I use a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?
A: Yes, and this is an excellent alternative to consider. The classical Ullmann reaction is often well-suited for electron-deficient aryl halides, such as those bearing a nitro group.[12][13][14] Modern Ullmann-type reactions can proceed under milder conditions than their historical counterparts and may be less sensitive to the specific steric environment.[13][15] However, they may require higher temperatures than optimized Buchwald-Hartwig protocols and often necessitate the use of specific ligands like 1,10-phenanthroline.
Troubleshooting Guide: From Low Conversion to Success
This section provides a systematic approach to overcoming common experimental failures.
Problem: Low to No Conversion of Starting Material
If your TLC or LC-MS shows primarily unreacted this compound, your catalytic system is failing to initiate.
Workflow: Optimizing for a Stubborn Substrate
Caption: Troubleshooting Decision Tree for Low Conversion.
Causality Explained:
-
Ligand Choice: For sterically demanding substrates, bulky "Buchwald-type" biarylphosphine ligands are essential.[16][17] Ligands like XPhos or RuPhos create a coordinatively unsaturated, electron-rich palladium center that is more reactive in the oxidative addition step.[9] Their bulk also facilitates the final reductive elimination step to release the product.[10]
-
Base Selection: A strong, hindered base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile without competing as a nucleophile itself.[18] Weaker bases (e.g., K₂CO₃, K₃PO₄) often fail to generate the active amide species in sufficient concentration, especially at lower temperatures.[18]
-
Temperature: The activation energy for the oxidative addition of this substrate is high. Increased thermal energy is often necessary to overcome this barrier. Start around 80-100 °C in a solvent like toluene or dioxane and increase if necessary.
Problem: Multiple Side Products and Low Mass Balance
If your reaction mixture is complex and the desired product is a minor component, you may be facing catalyst decomposition or competing reaction pathways.
-
Hydrodehalogenation: As mentioned, this is the reduction of the C-X bond.
-
Solution: Ensure your amine is the limiting reagent or use a slight excess (1.1-1.2 eq). An overabundance of base relative to the nucleophile can sometimes promote this pathway. Using a pre-catalyst, which forms the active Pd(0) species more cleanly, can also help.[18]
-
-
Nitro Group Reduction: The nitro group can be reduced by Pd(0) under certain conditions, especially if hydrogen sources are present.
-
Homocoupling: You may observe dimers of your amine or aryl halide.
-
Solution: This often points to an issue with the relative rates of the catalytic cycle steps. Again, a well-chosen bulky ligand is the best remedy, as it can accelerate the desired cross-coupling pathway over these off-cycle reactions.
-
Data & Catalytic Cycle Visualization
The success of a Buchwald-Hartwig amination hinges on the interplay between the catalyst, ligand, base, and substrate. The table below summarizes recommended starting points for optimization.
| Parameter | Recommendation for this compound | Rationale |
| Pd Precursor | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts ensure efficient and reliable generation of the active Pd(0) species.[7][18] |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands are proven to accelerate oxidative addition and reductive elimination for hindered substrates.[17][21] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases are required to form the active palladium-amido complex without side reactions.[18] |
| Solvent | Toluene, Dioxane, or CPME | Aprotic, non-coordinating solvents with a high boiling point are ideal.[18] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to overcome the high activation barrier of this deactivated substrate. |
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For this substrate, steps (A) and (C) are particularly challenging.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Optimized Experimental Protocols
These protocols provide a robust starting point. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is designed to maximize the chances of success with the challenging substrate by using a state-of-the-art catalyst system.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Atmosphere Purge: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the aryl halide).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Modified Ullmann-Type Coupling
This copper-catalyzed approach offers a valuable alternative, particularly if palladium-based methods fail or lead to nitro group reduction.
-
Reaction Setup: To an oven-dried Schlenk flask, add Copper(I) iodide (CuI, 10 mol%), 1,10-Phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.5 equivalents).
-
Atmosphere Purge: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed DMF or DMSO (to make a ~0.2 M solution).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitoring & Workup: Follow steps 6-8 from the Buchwald-Hartwig protocol. Note that removing high-boiling solvents like DMF or DMSO will require high vacuum.
By understanding the inherent difficulties of this substrate and systematically applying the troubleshooting strategies and optimized protocols outlined here, you can significantly improve your success rate in forming the desired C-N bond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unito.it [iris.unito.it]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technisches Support-Center: Reinigung von 1-Brom-2-iod-3-nitrobenzol
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigung von 1-Brom-2-iod-3-nitrobenzol zugeschnitten ist und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Herausgegeben von: Gemini, Senior Application Scientist
Willkommen in unserem technischen Support-Center. Dieser Leitfaden bietet detaillierte Fehlerbehebungsprotokolle und häufig gestellte Fragen zur Reinigung von 1-Brom-2-iod-3-nitrobenzol (CAS: 32337-96-5), einer entscheidenden Zwischenstufe in der organischen Synthese.[1][2] Die Gewährleistung einer hohen Reinheit dieser Verbindung ist für den Erfolg nachfolgender Reaktionen und die Integrität von Forschungsergebnissen, insbesondere in der Pharma- und Agrochemie, von größter Bedeutung.[1]
Dieser Leitfaden ist als interaktive Ressource konzipiert, die es Ihnen ermöglicht, spezifische Herausforderungen schnell zu diagnostizieren und zu lösen, denen Sie während des Reinigungsprozesses begegnen könnten.
Häufig gestellte Fragen (FAQs)
Hier beantworten wir einige der häufigsten Fragen zur Reinigung von 1-Brom-2-iod-3-nitrobenzol.
F1: Was sind die häufigsten Verunreinigungen in rohem 1-Brom-2-iod-3-nitrobenzol?
Die häufigsten Verunreinigungen, die bei der Synthese von 1-Brom-2-iod-3-nitrobenzol auftreten, sind typischerweise:
-
Isomere Nebenprodukte: Die Nitrierung von substituierten Benzolen führt oft zu einer Mischung von Positionsisomeren.[3] Abhängig von den Ausgangsmaterialien und den Reaktionsbedingungen können Sie isomere Produkte wie 1-Brom-2-iod-4-nitrobenzol oder andere Substitutionsmuster finden. Die Trennung dieser Isomere ist oft die größte Herausforderung bei der Reinigung.[4]
-
Di-nitrierte Spezies: Eine übermäßige Nitrierung kann zur Bildung von Dinitroverbindungen führen. Diese Verunreinigungen können in der Regel durch sorgfältige Kontrolle der Reaktionstemperatur (unter 60 °C) und der Stöchiometrie der Nitrierungsmittel minimiert werden.[4][5]
-
Nicht umgesetzte Ausgangsmaterialien: Je nach Reaktionsumwandlung können Spuren von Ausgangsmaterialien im Rohprodukt verbleiben.
-
Säure-Rückstände: Anorganische Säuren (Schwefelsäure, Salpetersäure), die bei der Nitrierung verwendet werden, können im Rohprodukt eingeschlossen sein und müssen durch Waschen neutralisiert und entfernt werden.
-
Farbgebende Körper: Nitroaliphatische Verbindungen können Verunreinigungen wie Nitroolefine oder Aldehydkondensationsprodukte enthalten, die dem Produkt Farbe verleihen.[6]
F2: Mein Rohprodukt hat eine gelbe oder bräunliche Farbe. Ist das normal und was verursacht das?
Ja, eine blassgelbe bis hellbraune Färbung des Rohprodukts ist durchaus üblich und wird in Analysezertifikaten für ähnliche Verbindungen vermerkt.[7][8] Diese Färbung kann auf mehrere Faktoren zurückzuführen sein:
-
Restliche Nitrierungssäuren: Spuren von Salpetersäure oder Stickoxiden können eine gelbe Farbe verursachen. Ein gründliches Waschen mit einer milden Base (z. B. Natriumbicarbonatlösung) und Wasser kann helfen, diese zu entfernen.
-
Chromophore Verunreinigungen: Bestimmte Nebenprodukte, selbst in geringen Konzentrationen, können stark gefärbt sein.
-
Eigenfarbe: Das reine 1-Brom-2-iod-3-nitrobenzol selbst wird oft als weißer bis hellgelber Feststoff beschrieben.[1]
Obwohl eine leichte Färbung normal sein kann, deutet eine dunkle oder intensive Farbe auf einen höheren Grad an Verunreinigung hin und erfordert einen robusteren Reinigungsprozess.
F3: Was ist der beste erste Ansatz zur Reinigung dieser Verbindung?
Der beste Ansatz hängt vom anfänglichen Reinheitsgrad und der Menge des Materials ab. Ein bewährter zweistufiger Prozess ist oft am effektivsten:
-
Umkristallisation: Dies ist eine ausgezeichnete erste Methode für die Massenreinigung eines festen Rohprodukts. Sie ist besonders wirksam bei der Entfernung von Verunreinigungen, die deutlich unterschiedliche Löslichkeitsprofile aufweisen, sowie von unlöslichen anorganischen Salzen. Die fraktionierte Kristallisation kann sogar isomere Verunreinigungen trennen, wenn ein geeignetes Lösungsmittel gefunden wird.[4]
-
Säulenchromatographie: Für die Erzielung der höchsten Reinheit (>99 %) ist die Säulenchromatographie die Methode der Wahl.[9] Sie ist außergewöhnlich gut geeignet, um eng verwandte Isomere und andere organische Verunreinigungen zu trennen, die durch Umkristallisation nicht entfernt werden können.[10]
F4: Wie wähle ich die richtige Analysetechnik zur Beurteilung der Reinheit meines Endprodukts?
Die Wahl der Analysetechnik hängt von den Informationen ab, die Sie benötigen. Eine Kombination von Methoden liefert das umfassendste Bild der Reinheit.
| Technik | Hauptzweck | Vorteile | Nachteile |
| HPLC (RP-HPLC) | Quantitative Reinheitsbestimmung | Hohe Präzision und Genauigkeit; gut zur Trennung von nichtflüchtigen Verunreinigungen und Isomeren.[11] | Erfordert die Entwicklung einer Methode; die Identifizierung von Peaks erfordert Referenzstandards. |
| NMR (¹H, ¹³C) | Strukturbestätigung & Isomerenverhältnis | Bietet eindeutige strukturelle Informationen; kann das Verhältnis von Isomeren quantifizieren.[8] | Geringere Empfindlichkeit gegenüber Spurenverunreinigungen (<1 %); erfordert ein reines Lösungsmittel. |
| GC-MS | Identifizierung flüchtiger Verunreinigungen | Ausgezeichnete Empfindlichkeit für flüchtige organische Verbindungen und nicht umgesetzte Ausgangsmaterialien.[11] | Nicht geeignet für thermisch labile oder nichtflüchtige Verbindungen. |
| Schmelzpunkt | Qualitative Reinheitsprüfung | Schnell, einfach und kostengünstig; ein enger Schmelzbereich nahe dem Literaturwert deutet auf eine hohe Reinheit hin.[9] | Sehr empfindlich gegenüber Verunreinigungen, aber nicht spezifisch; ein breiter Bereich zeigt Verunreinigungen an.[12] |
Leitfaden zur Fehlerbehebung und Protokolle
Dieser Abschnitt bietet detaillierte Lösungen für spezifische Probleme, die während der Reinigung auftreten können, sowie schrittweise Protokolle.
Allgemeiner Arbeitsablauf für Reinigung und Analyse
Abbildung 1: Allgemeiner Arbeitsablauf für die Reinigung und Analyse von 1-Brom-2-iod-3-nitrobenzol.
Fehlerbehebung bei der Umkristallisation
Die Umkristallisation nutzt die Löslichkeitsunterschiede zwischen der Zielverbindung und den Verunreinigungen.
F: Ich habe Schwierigkeiten, ein geeignetes Lösungsmittel für die Umkristallisation zu finden. Was empfehlen Sie?
A: Die Auswahl des Lösungsmittels ist entscheidend. Die ideale Wahl löst 1-Brom-2-iod-3-nitrobenzol in der Hitze gut, aber bei Raumtemperatur oder Kälte schlecht. Halogenierte Nitroaromaten sind typischerweise in polaren organischen Lösungsmitteln löslich.[7]
Empfohlene Lösungsmittel zum Testen:
-
Einzelne Lösungsmittel: Ethanol, Methanol, Isopropanol, Aceton, Toluol.[7][13][14]
-
Binäre Lösungsmittelsysteme: Wenn kein einzelnes Lösungsmittel ideal ist, verwenden Sie ein binäres System. Lösen Sie Ihre Verbindung in der minimalen Menge eines heißen "guten" Lösungsmittels (z. B. Toluol, Ethylacetat) und titrieren Sie dann mit einem heißen "schlechten" Lösungsmittel (z. B. Hexan, Heptan), bis eine Trübung auftritt.[15] Erhitzen Sie erneut, bis die Lösung klar ist, und lassen Sie sie dann abkühlen.
F: Mein Produkt kristallisiert beim Abkühlen nicht aus. Was soll ich tun?
A: Dies ist ein häufiges Problem, das in der Regel auf eine ungesättigte Lösung oder eine Übersättigung zurückzuführen ist.[15]
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei Kristallisationsproblemen.
F: Statt Kristallen hat sich ein Öl gebildet. Wie kann ich das beheben?
A: Das "Ausölen" tritt auf, wenn die Verunreinigungen den Schmelzpunkt Ihrer Verbindung so stark senken, dass er unter der Temperatur der Lösung liegt.
-
Lösung 1: Erhitzen Sie die Lösung erneut, um das Öl wieder aufzulösen. Fügen Sie eine kleine Menge mehr Lösungsmittel hinzu, um die Sättigungskonzentration zu senken.
-
Lösung 2: Lassen Sie die Lösung viel langsamer abkühlen. Eine schnelle Abkühlung begünstigt die Ölbildung. Lassen Sie den Kolben bei Raumtemperatur stehen, anstatt ihn in ein Eisbad zu stellen.
-
Lösung 3: Versuchen Sie es mit einem Lösungsmittel mit niedrigerem Siedepunkt.
Protokoll 1: Allgemeine Umkristallisation
-
Lösungsmittel auswählen: Führen Sie Löslichkeitstests im kleinen Maßstab durch, um ein geeignetes Lösungsmittel oder Lösungsmittelsystem zu finden.
-
Auflösen: Geben Sie das Rohprodukt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (auf einer Heizplatte) bis zum Sieden. Fügen Sie bei Bedarf weiteres heißes Lösungsmittel tropfenweise hinzu, bis sich der Feststoff vollständig aufgelöst hat.
-
Entfärben (optional): Wenn die Lösung stark gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Menge Aktivkohle hinzu. Erhitzen Sie erneut kurz zum Sieden.
-
Heißfiltrieren: Filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit Filterpapier, um unlösliche Verunreinigungen (und Aktivkohle, falls verwendet) zu entfernen.
-
Kristallisieren: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Kühlen Sie sie dann in einem Eisbad weiter ab, um die Ausbeute zu maximieren.
-
Isolieren: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter). Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel.
-
Trocknen: Trocknen Sie die reinen Kristalle an der Luft oder in einem Vakuumexsikkator, bis sie ein konstantes Gewicht haben.
Fehlerbehebung bei der Säulenchromatographie
Die Säulenchromatographie trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an einer stationären Phase (typischerweise Kieselgel).[9]
F: Wie wähle ich die richtige mobile Phase (Eluent) für die Säulenchromatographie aus?
A: Die Auswahl des Eluenten erfolgt am besten durch Dünnschichtchromatographie (DC).
-
DC-Analyse: Lösen Sie eine kleine Probe Ihres Rohmaterials in einem geeigneten Lösungsmittel (z. B. Dichlormethan). Tüpfeln Sie die Lösung auf mehrere DC-Platten.
-
Testen Sie Lösungsmittelsysteme: Entwickeln Sie die Platten in verschiedenen Mischungen aus einem unpolaren Lösungsmittel (z. B. Hexan) und einem polareren Lösungsmittel (z. B. Ethylacetat).[16]
-
Optimalen Rf-Wert finden: Das ideale Eluentensystem sollte Ihrer Zielverbindung einen Retentionsfaktor (Rf) von etwa 0,3-0,4 geben.[10] Dies ermöglicht eine gute Trennung von Verunreinigungen, die höhere oder niedrigere Rf-Werte haben.
F: Meine Verbindungen trennen sich nicht auf der Säule. Was ist falsch?
A: Eine schlechte Trennung kann mehrere Ursachen haben:
-
Falsche Polarität des Eluenten:
-
Problem: Alle Verbindungen eluieren schnell zusammen (Rf-Werte zu hoch). Lösung: Verringern Sie die Polarität des Eluenten (erhöhen Sie den Anteil des unpolaren Lösungsmittels, z. B. von 10 % auf 5 % Ethylacetat in Hexan).
-
Problem: Die Verbindungen bewegen sich nicht von der Oberseite der Säule (Rf-Werte zu niedrig). Lösung: Erhöhen Sie die Polarität des Eluenten (erhöhen Sie den Anteil des polaren Lösungsmittels).
-
-
Überladung der Säule:
-
Problem: Sie haben zu viel Material auf die Säule geladen. Dies führt zu breiten, überlappenden Banden. Lösung: Verwenden Sie eine größere Säule oder laden Sie weniger Material. Eine gute Faustregel ist ein Verhältnis von Kieselgel zu Probenmasse von 50:1 bis 100:1.
-
-
Schlechte Säulenpackung:
-
Problem: Luftblasen oder Risse in der Kieselgelsäule führen zu ungleichmäßigem Fluss und schlechter Trennung. Lösung: Packen Sie die Säule sorgfältig als Aufschlämmung ("Slurry Packing"), um eine homogene Packung zu gewährleisten. Lassen Sie die Säule niemals trocken laufen.
-
Protokoll 2: Flash-Säulenchromatographie
-
Säulenvorbereitung: Wählen Sie eine Säule geeigneter Größe. Füllen Sie sie mit dem gewählten unpolaren Lösungsmittel. Bereiten Sie eine Aufschlämmung aus Kieselgel im selben Lösungsmittel vor und gießen Sie diese vorsichtig in die Säule. Lassen Sie das Kieselgel sich absetzen, während Sie kontinuierlich Lösungsmittel ablassen, um eine dichte, gleichmäßige Packung zu erhalten. Schützen Sie die Oberseite des Kiegelsgels mit einer dünnen Schicht Sand.
-
Probenbeladung: Lösen Sie Ihr Rohprodukt in der minimalen Menge des Eluenten oder eines flüchtigen Lösungsmittels. Alternativ adsorbieren Sie die Probe auf einer kleinen Menge Kieselgel (Trockenbeladung) und geben Sie das Pulver vorsichtig auf die Säule.
-
Elution: Fügen Sie den Eluenten vorsichtig hinzu und beginnen Sie mit dem Sammeln von Fraktionen. Üben Sie leichten Überdruck aus (mit einer Pumpe oder Druckluft), um den Fluss zu beschleunigen.
-
Überwachung: Analysieren Sie die gesammelten Fraktionen mittels DC, um festzustellen, welche Ihre reine Verbindung enthalten.
-
Kombinieren und Verdampfen: Kombinieren Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer, um Ihr gereinigtes 1-Brom-2-iod-3-nitrobenzol zu erhalten.
Referenzen
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Verfügbar unter: --INVALID-LINK--
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Verfügbar unter: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Verfügbar unter: --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Verfügbar unter: --INVALID-LINK--
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Verfügbar unter: --INVALID-LINK--
-
Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Verfügbar unter: --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 585-79-5: 1-Bromo-3-nitrobenzene. Verfügbar unter: --INVALID-LINK--
-
Solubility of Things. (n.d.). 1-bromo-2-iodobenzene. Verfügbar unter: --INVALID-LINK--
-
Scribd. (n.d.). Nitration of Bromobenzene. Verfügbar unter: --INVALID-LINK--
-
Savita Pall and Chemistry. (n.d.). Nitration of Bromobenzene. Verfügbar unter: --INVALID-LINK--
-
PubChem. (n.d.). This compound. Verfügbar unter: --INVALID-LINK--
-
Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 1-bromo-3-nitrobenzene. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene". Verfügbar unter: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Chemical Intermediate Supplier. Verfügbar unter: --INVALID-LINK--
-
YouTube. (2020). Nitration of Bromobenzene: Introduction and Set-Up. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds. Verfügbar unter: --INVALID-LINK--
-
Leyan. (2020). Certificate of Analysis: 2-Bromo-1-iodo-3-nitrobenzene. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Bromo-1h-phenalen-1-one. Verfügbar unter: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. savitapall.com [savitapall.com]
- 6. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 7. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 8. file.leyan.com [file.leyan.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. ukessays.com [ukessays.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing debromination in reactions with 1-Bromo-2-iodo-3-nitrobenzene
Welcome to the technical support center for navigating the complexities of reactions involving 1-bromo-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant debromination in my cross-coupling reaction with this compound?
A1: The primary reason for observing debromination is the competitive reactivity of the C-Br bond, especially under harsh reaction conditions. The C-I bond is significantly more reactive and will typically undergo oxidative addition to a palladium(0) catalyst much faster than the C-Br bond. However, factors like high temperatures, strong bases, or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to undesired side products. The electron-withdrawing nitro group further activates both halogens, but the C-I bond remains the more labile site for oxidative addition in palladium-catalyzed cross-coupling reactions.
Q2: How can I selectively functionalize the iodo group without affecting the bromo group?
A2: Selective functionalization hinges on exploiting the differential reactivity of the carbon-halogen bonds. The C-I bond is weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0). To achieve high selectivity, it is crucial to use mild reaction conditions. This includes:
-
Lower Temperatures: Running the reaction at the lowest effective temperature will favor the kinetically preferred C-I activation.
-
Appropriate Catalyst Choice: Using a palladium catalyst with ligands that are sensitive to the steric and electronic environment can enhance selectivity. For instance, bulky phosphine ligands can favor reaction at the less sterically hindered C-I position.
-
Weaker Bases: Employing milder bases (e.g., carbonates instead of hydroxides or alkoxides) can prevent base-induced side reactions, including debromination.
Troubleshooting Guide: Preventing Debromination
This section provides a structured approach to troubleshoot and minimize debromination in your reactions.
Issue 1: Significant formation of the debrominated side product.
Root Cause Analysis and Solutions:
-
Reaction Temperature is Too High: High temperatures can overcome the kinetic preference for C-I activation.
-
Solution: Screen a range of lower temperatures. Start at room temperature and incrementally increase until a reasonable reaction rate is achieved without significant debromination.
-
-
Incorrect Base Selection: Strong bases can promote hydrodehalogenation, particularly of the more robust C-Br bond.
-
Solution: Switch to a milder base. A comparative table is provided below.
-
| Base | Strength | Suitability for Selective C-I Functionalization |
| K₃PO₄ | Moderate | Often a good choice for Suzuki couplings. |
| Cs₂CO₃ | Moderate | Effective and often provides good selectivity. |
| Na₂CO₃ | Weak | A mild option suitable for sensitive substrates. |
| NaOH, KOH | Strong | High risk of debromination. Avoid if possible. |
| t-BuOK, t-BuONa | Strong | High risk of debromination. Avoid if possible. |
-
Inappropriate Catalyst/Ligand System: The choice of catalyst and ligand is critical for selectivity.
-
Solution: For Suzuki couplings, consider palladium catalysts with phosphine ligands like PPh₃ or bulky, electron-rich ligands that favor the C-I bond's oxidative addition. For instance, SPhos and XPhos have shown success in selective couplings.
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol outlines a method for the selective coupling of a boronic acid at the iodine position of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature, starting from room temperature and not exceeding 50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Selectivity
The following diagram illustrates the kinetic preference for C-I versus C-Br bond activation in a palladium-catalyzed cross-coupling reaction.
Caption: Kinetic preference for C-I activation.
Column chromatography conditions for purifying 1-Bromo-2-iodo-3-nitrobenzene derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing the unique challenges of purifying 1-Bromo-2-iodo-3-nitrobenzene derivatives via column chromatography. These molecules, characterized by their high polarity and the presence of multiple functional groups, demand a nuanced and systematic approach to achieve high purity. This document provides in-depth, field-proven insights, moving beyond basic steps to explain the causality behind every experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying these derivatives?
For normal-phase chromatography, silica gel (200-400 mesh) is the standard and most effective stationary phase for separating polar aromatic compounds like this compound derivatives.[1] Its efficacy stems from the polar silanol groups (Si-OH) on its surface, which interact with the polar nitro group and electron-rich halogen atoms of the analyte.
However, the inherent acidity of silica gel can sometimes lead to the degradation of sensitive compounds.[2] If you observe streaking or the appearance of new, unexpected spots on your TLC analysis post-column, consider these alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in an eluent system containing a small amount (0.5-1%) of an amine base like triethylamine.[3]
-
Alumina: Alumina is available in neutral, acidic, or basic forms. Neutral alumina is a good alternative to silica for compounds that are sensitive to acid.
Q2: How do I select the optimal mobile phase (eluent)?
The selection of the mobile phase is the most critical factor for achieving successful separation.[4] The process should always begin with Thin Layer Chromatography (TLC) analysis.
-
Principle of Polarity: this compound derivatives are polar. Therefore, in normal-phase chromatography, a non-polar solvent is used as the base eluent, with a more polar solvent added to modulate the eluting strength.[5]
-
TLC Analysis: Test various solvent systems. Common starting points are mixtures of hexane (or petroleum ether) with ethyl acetate or dichloromethane.
-
Target Retention Factor (Rf): For optimal separation on a column, the Rf value of your target compound on the TLC plate should be between 0.2 and 0.3 .[6]
-
An Rf value below 0.2 indicates the compound is too strongly adsorbed, which may lead to very long elution times and broad bands.
-
An Rf value above 0.4 suggests the compound will elute too quickly, resulting in poor separation from less polar impurities.[2]
-
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation.[7] This method is ideal when the impurities are well-separated from your desired product on the TLC plate (i.e., they have very different Rf values).
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[7] This is highly effective for complex mixtures containing compounds with a wide range of polarities. It allows for the efficient elution of less polar impurities first, followed by the target compound, and finally the more strongly adsorbed polar impurities, all while maintaining good peak shape and reducing total run time.[3]
Method Development & Optimization Workflow
The following diagram illustrates a systematic workflow for developing a purification method for this compound derivatives.
Caption: Workflow for Column Chromatography Method Development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q4: My compound is not moving from the top of the column (Rf = 0). What should I do?
This is a common issue indicating that the mobile phase is not polar enough to displace your highly polar compound from the silica gel.
-
Cause: The eluent has insufficient strength to overcome the strong dipole-dipole interactions between the nitro group of your compound and the silanol groups of the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase.[8] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or 3:1 ratio of hexane to ethyl acetate. Confirm the new system's effectiveness with TLC before applying it to the column.
Q5: The separation between my desired product and an impurity is very poor, even though they separated on TLC.
Several factors can cause a loss of resolution when scaling up from TLC to column chromatography.
-
Potential Cause 1: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation. The stationary phase becomes saturated, preventing proper equilibration.
-
Solution: As a general rule, use a mass ratio of stationary phase to crude sample of at least 30:1 for simple separations and up to 100:1 for difficult ones.
-
-
Potential Cause 2: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow through non-uniformly, leading to significant band broadening.[9]
-
Potential Cause 3: Sample Loading Technique. If the initial band of the sample is too wide, it will be difficult to separate components with similar Rf values.
Q6: My compound appears as a long streak or "tail" during elution.
Tailing can be caused by compound degradation, low solubility, or secondary interactions with the stationary phase.
-
Cause: The acidic nature of silica gel might be causing a slow, on-column decomposition of your nitroaromatic compound.[2] Alternatively, if the compound's solubility in the mobile phase is low, it can precipitate and re-dissolve as it moves down the column, causing a tail.
-
Solution:
-
Perform a Stability Test: Spot your compound on a TLC plate, wait for 30-60 minutes, and then develop the plate. If a streak or new spot appears, your compound is likely unstable on silica. Switch to deactivated silica or neutral alumina.[2]
-
Optimize Solubility: If stability is not the issue, try a different mobile phase in which your compound is more soluble. Ensure the sample is fully dissolved before loading.[12] Dry loading can also mitigate solubility issues during the loading step.[13]
-
Q7: I'm trying to separate isomers, but they are co-eluting.
Separating positional isomers (e.g., this compound vs. 2-Bromo-1-iodo-4-nitrobenzene) is challenging due to their very similar polarities.[6]
-
Cause: Standard silica gel may not provide enough selectivity. The separation relies on subtle differences in dipole moments and how each isomer interacts with the stationary phase.
-
Solution:
-
Solvent System Optimization: Meticulously screen different solvent systems. Sometimes, switching from ethyl acetate to dichloromethane or adding a small percentage of a solvent like methanol can alter the selectivity.
-
Alternative Stationary Phases: Consider a stationary phase that offers different interaction mechanisms. A phenyl-functionalized silica gel can provide π-π stacking interactions with the aromatic ring of your compound, which can be highly effective for separating isomers.[14][15] The strength of these interactions can be tuned by the choice of organic solvent in the mobile phase; methanol, for instance, tends to enhance π-π interactions more than acetonitrile.[14]
-
Troubleshooting Logic Diagram
Use this decision tree to diagnose and resolve common column chromatography problems.
Caption: A Decision Tree for Troubleshooting Column Chromatography.
Standard Operating Protocol: Column Purification
This protocol outlines the key steps for purifying a this compound derivative.
Preparation of the Column
-
Select a glass column of appropriate size.
-
Securely plug the bottom of the column with a small piece of cotton or glass wool, ensuring it is not packed too tightly, which could impede solvent flow.[16]
-
Add a small layer (approx. 1 cm) of sand over the plug to create a flat base.[10]
-
Clamp the column in a perfectly vertical position.
Column Packing (Wet Slurry Method)
-
In a beaker, weigh the required amount of silica gel.
-
Add your starting eluent to the silica gel to form a mobile slurry that can be easily poured.[16] Swirl to remove air bubbles.
-
Fill the column about one-third full with the eluent.
-
Carefully pour the silica slurry into the column. Use additional eluent to rinse all the silica from the beaker into the column.
-
Continuously tap the side of the column gently to encourage even settling and the release of trapped air.
-
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
Sample Loading
-
Wet Loading: Dissolve the crude sample in the minimum volume of eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.[11]
-
Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the sample mass) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[13]
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
Monitor the separation by collecting small fractions and analyzing them by TLC to determine which ones contain the pure product.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. agilent.com [agilent.com]
- 15. welch-us.com [welch-us.com]
- 16. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo-2-iodo-3-nitrobenzene vs. 1,3-dibromo-2-nitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the strategic selection of substituted aromatic intermediates is paramount.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two such intermediates: 1-Bromo-2-iodo-3-nitrobenzene and 1,3-dibromo-2-nitrobenzene. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of aromatic rings.[3]
The molecular architecture of these compounds, featuring halogen leaving groups and an electron-withdrawing nitro group, dictates their utility in synthetic chemistry.[1][4] Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Theoretical Framework: Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction class where a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike aliphatic SN2 reactions, SNAr does not proceed via a backside attack due to the steric hindrance of the benzene ring.[5] Instead, it typically follows a two-step addition-elimination mechanism.[6]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The formation of this complex is often the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6]
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group.[5]
The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is essential.[9] These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing it.[5][6]
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Head-to-Head Comparison: Key Differentiating Factors
The primary distinction in reactivity between this compound and 1,3-dibromo-2-nitrobenzene in an SNAr context lies in the nature of the halogen atoms, which serve as leaving groups.
| Feature | This compound | 1,3-dibromo-2-nitrobenzene |
| Leaving Groups | Iodine, Bromine | Bromine, Bromine |
| Molecular Weight | 327.90 g/mol [10] | 280.9 g/mol [11] |
| Key Reactive Site | Carbon bearing the Iodine | Carbon bearing a Bromine |
Leaving Group Ability:
In the context of SNAr reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[6] The C-X (Carbon-Halogen) bond is broken in the subsequent, faster elimination step. Consequently, the strength of the C-X bond has a less pronounced effect on the overall reaction rate compared to SN1 and SN2 reactions.
However, the nature of the halogen does influence the reactivity in a nuanced way. The general order of leaving group ability in SNAr reactions is often cited as F > Cl ≈ Br > I.[3][12] This is counterintuitive when considering bond strengths alone (C-I is the weakest). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[12]
Between bromine and iodine, the difference in reactivity is generally smaller. While iodine is a better leaving group in terms of bond strength, the greater electronegativity of bromine can make the attached carbon slightly more electrophilic. In many cases, the reactivity of chloro- and bromo-substituted activated aryl halides is comparable.[12]
For this compound, the C-I bond is weaker and more polarizable than the C-Br bond, making iodine the better leaving group. Therefore, nucleophilic attack will preferentially occur at the carbon bearing the iodine atom.
Prediction of Reactivity:
Based on the principles of SNAr, This compound is predicted to be more reactive than 1,3-dibromo-2-nitrobenzene . This is because the C-I bond is weaker than the C-Br bond, facilitating the elimination step. While the rate-determining step is the nucleophilic attack, a better leaving group can still influence the overall reaction rate, particularly if the stability of the Meisenheimer complex is similar for both substrates.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, a standardized experimental setup is proposed. This protocol is designed to monitor the reaction progress and quantify the rate of substitution for both compounds under identical conditions.
Objective: To compare the reaction rates of this compound and 1,3-dibromo-2-nitrobenzene with a model nucleophile, piperidine.
Materials:
-
This compound
-
1,3-dibromo-2-nitrobenzene
-
Piperidine
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve an equimolar amount of either this compound or 1,3-dibromo-2-nitrobenzene in the chosen solvent. Add a known amount of the internal standard.
-
Initiation: Equilibrate the solutions to the desired reaction temperature (e.g., 60°C). Add an equimolar amount of piperidine to each vessel simultaneously to initiate the reaction.
-
Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by dilution with cold water and extraction with a suitable organic solvent like ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve.
Caption: Experimental workflow for comparing the reactivity of the two aryl halides.
Anticipated Results and Data Interpretation
The experimental data is expected to show a faster rate of consumption for this compound compared to 1,3-dibromo-2-nitrobenzene.
Hypothetical Data Table:
| Time (min) | [this compound] (M) | [1,3-dibromo-2-nitrobenzene] (M) |
| 0 | 0.1 | 0.1 |
| 15 | 0.075 | 0.085 |
| 30 | 0.056 | 0.072 |
| 45 | 0.042 | 0.061 |
| 60 | 0.031 | 0.052 |
This data would indicate a higher reaction rate for the iodo-containing compound, confirming the theoretical prediction. The primary product from the reaction with this compound would be 1-bromo-3-nitro-2-(piperidin-1-yl)benzene, resulting from the displacement of the iodide.
Conclusion and Implications for Synthetic Strategy
The comparative analysis, grounded in the principles of nucleophilic aromatic substitution, strongly suggests that This compound is the more reactive substrate compared to 1,3-dibromo-2-nitrobenzene. This enhanced reactivity is attributed to the superior leaving group ability of iodine in this context.
For drug development and fine chemical synthesis, this has important practical implications:
-
Milder Reaction Conditions: The higher reactivity of this compound may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve the functional group tolerance and reduce the formation of byproducts.
-
Faster Reaction Times: The increased reaction rate can lead to shorter reaction times, improving throughput and process efficiency.
-
Regioselectivity: The distinct reactivity of the two halogen atoms in this compound offers opportunities for sequential, regioselective substitutions, further enhancing its synthetic utility.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Dibromo-2-nitrobenzene|Organic Synthesis Building Block [benchchem.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 1-Bromo-2-iodo-3-nitrobenzene Reaction Products by NMR Spectroscopy
Introduction: The Challenge of Regiochemistry in Polysubstituted Aromatics
1-Bromo-2-iodo-3-nitrobenzene is a highly versatile synthetic intermediate, prized for its trifunctionalized aromatic core that offers multiple pathways for chemical transformation.[1] Its utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals is well-established.[1] However, the very feature that makes this molecule so valuable—its dense and varied substitution—presents a significant analytical challenge. Reactions can potentially occur at two distinct halogenated sites, and the electronic influence of the nitro group further complicates predicting reaction outcomes.
Consequently, unambiguous structural validation of the resulting products is not merely a routine check but a critical step to ensure synthetic success. Simple 1D Nuclear Magnetic Resonance (NMR) is often insufficient to differentiate between potential isomers. This guide provides a systematic, in-depth workflow employing a suite of NMR techniques to definitively elucidate the structure of products derived from this compound. We will move beyond simple data reporting to explain the causality behind each experimental choice, providing a self-validating system for structural confirmation that is essential for researchers in synthetic chemistry and drug development.
Part 1: Characterizing the Starting Material: An NMR Fingerprint
Before analyzing reaction products, establishing a baseline understanding of the starting material's NMR spectrum is crucial. The asymmetric substitution pattern of this compound results in a unique spectral signature for its three aromatic protons and six aromatic carbons.
The strong electron-withdrawing nature of the nitro group significantly deshields the protons and carbons at the ortho and para positions relative to it.[2][3] This effect, combined with the inductive and anisotropic effects of the bromine and iodine atoms, leads to a predictable, albeit complex, splitting pattern in the aromatic region of the ¹H NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| C1 | C-Br | - | ~115-125 | Attached to electronegative Br. |
| C2 | C-I | - | ~95-105 | Attached to I; heavy atom effect shifts it upfield. |
| C3 | C-NO₂ | - | ~148-152 | Attached to strongly electron-withdrawing NO₂. |
| C4 | C-H | ~7.8-8.0 | ~125-130 | Ortho to NO₂, significantly deshielded. |
| C5 | C-H | ~7.2-7.4 | ~128-132 | Meta to NO₂, least deshielded proton. |
| C6 | C-H | ~7.6-7.8 | ~135-140 | Para to NO₂, deshielded. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Part 2: Common Synthetic Transformations and Potential Isomeric Products
The reactivity of this compound is dominated by two primary pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The key to structural validation lies in understanding the distinct products each pathway can generate.
A. Palladium-Catalyzed Cross-Coupling: The Selectivity Challenge
In palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, the difference in reactivity between the C-I and C-Br bonds is paramount. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst.[4][5] This inherent selectivity allows for controlled, stepwise functionalization.
-
Suzuki-Miyaura Coupling : Reaction with an organoboron reagent to form a new C-C bond.[6][7][8]
-
Sonogashira Coupling : Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.[4][5][9]
Under standard conditions, these reactions are expected to occur selectively at the C2 (iodo) position.
B. Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group
The powerful electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, but only at the ortho and para positions, where it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[10][11][12][13] In this compound, the C1 position (bearing the bromine) is ortho to the nitro group, making it the primary site for SNAr.
Table 2: Comparison of Potential Reaction Products and Key NMR Differentiators
| Reaction Type | Expected Product Structure | Key Change in ¹H NMR Spectrum | Key Change in ¹³C NMR Spectrum |
| Starting Material | This compound | Three distinct aromatic proton signals. | Six aromatic carbon signals. |
| Sonogashira Coupling | 1-Bromo-3-nitro-2-(alkynyl)benzene | Three aromatic proton signals with altered shifts; new signals for the alkyne group. | Disappearance of the C-I signal (~100 ppm); appearance of two alkyne carbons and substituent carbons. |
| Suzuki Coupling | 1-Bromo-3-nitro-2-(aryl/vinyl)benzene | Aromatic region becomes more complex with signals from the new aryl/vinyl group. | Disappearance of the C-I signal; appearance of new signals for the coupled group. |
| SNAr (e.g., with MeO⁻) | 1-Methoxy-2-iodo-3-nitrobenzene | Three aromatic proton signals with altered shifts; new singlet for -OCH₃ (~3.9-4.1 ppm). | Disappearance of the C-Br signal (~120 ppm); appearance of a C-O signal (~155-160 ppm) and a methoxy carbon (~55-60 ppm). |
Part 3: The Definitive Workflow for Structure Validation
An integrated approach using both 1D and 2D NMR techniques is required for infallible structure determination. This workflow provides a logical progression from initial assessment to final confirmation.
Caption: Systematic NMR workflow for structural elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the purified reaction product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
1D ¹H Acquisition : Acquire a standard ¹H spectrum. Ensure adequate signal-to-noise and resolution.
-
1D ¹³C/DEPT Acquisition : Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.
-
2D COSY Acquisition : Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H spin systems.
-
2D HSQC Acquisition : Acquire a gradient-selected HSQC spectrum to correlate protons with their directly attached carbons.
-
2D HMBC Acquisition : Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is the most critical experiment for determining regiochemistry.
Part 4: Case Study Comparison
Let's apply this workflow to differentiate between two plausible, yet distinct, reaction products.
Case Study 1: Sonogashira Coupling Product
Hypothetical Reaction : this compound + Phenylacetylene → Product A
Analysis :
-
¹H and ¹³C NMR : The ¹H NMR shows three aromatic protons and new signals corresponding to the phenylacetylene group. The ¹³C NMR confirms the presence of the aromatic carbons plus four new carbons (two quaternary alkyne carbons and the carbons of the new phenyl ring). A key observation is the absence of the upfield C-I signal around 95-105 ppm.
-
COSY : Confirms the connectivity between the three adjacent protons on the original benzene ring (H4-H5-H6).
-
HSQC : Correlates H4, H5, and H6 to their respective carbons, C4, C5, and C6.
-
HMBC (The Decisive Experiment) : The crucial evidence comes from long-range correlations. We observe a correlation from the proton at C6 to the quaternary carbon at C2. More importantly, we see correlations from the protons of the newly introduced phenyl group to the alkyne carbons, and from the alkyne carbons to C2 of the original ring. This unambiguously confirms that the coupling occurred at the C2 (iodo) position.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to the Synthesis of Tri-Substituted Benzenes: Strategic Alternatives to 1-Bromo-2-iodo-3-nitrobenzene
Introduction: Beyond the Workhorse Reagent
In the intricate field of medicinal chemistry and materials science, the precise construction of multi-substituted aromatic scaffolds is paramount. For years, 1-bromo-2-iodo-3-nitrobenzene has served as a reliable and versatile starting material for accessing 1,2,3-trisubstituted benzene derivatives. Its appeal lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group further modulates the electronic properties of the ring, influencing reactivity and providing a synthetic handle for further transformations, such as reduction to an aniline.[1]
However, an over-reliance on a single precursor can stifle innovation, present supply chain vulnerabilities, and may not be the most efficient route for every target molecule. The specific substitution pattern, cost considerations, and functional group tolerance of a target molecule often demand a more nuanced approach. This guide provides a comparative analysis of alternative reagents and strategies, moving beyond a simple one-to-one replacement to explore conceptually different and potentially more elegant synthetic solutions. We will delve into the mechanistic rationale behind each approach, supported by comparative data and detailed experimental protocols, to empower researchers in making informed strategic decisions.
Strategic Decision Framework for Tri-Substituted Benzene Synthesis
Choosing the optimal synthetic route requires a careful evaluation of the target structure and available starting materials. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.
Caption: A decision-making workflow for selecting a synthetic strategy.
Strategy 1: Sequential Cross-Coupling with Alternative Dihalobenzenes
This strategy remains the most direct alternative to using this compound, leveraging the same principles of differential halide reactivity in palladium-catalyzed reactions. The primary consideration is the C-X bond dissociation energy, which dictates the ease of oxidative addition to the palladium catalyst and thus the overall reactivity. The established trend is C-I > C-Br > C-Cl.[2]
Comparative Analysis of Reagents
| Reagent | Key Features | Advantages | Disadvantages |
| 1-Bromo-2-chloro-3-nitrobenzene | Utilizes the reactivity difference between Bromine and Chlorine. | More cost-effective and readily available than the iodo-analogue. Chlorine can be activated for coupling with specialized ligands. | Requires harsher conditions (higher temperatures, stronger bases, more sophisticated ligands) for the second coupling at the C-Cl bond. May lead to lower overall yields. |
| 1,2-Dibromo-3-nitrobenzene | Two C-Br bonds of similar reactivity. | More stable and less expensive than iodo-containing compounds. | Sequential selectivity can be challenging to achieve, often leading to mixtures of mono- and di-substituted products. Requires precise control of stoichiometry and reaction time. |
| 2,3-Dichloronitrobenzene | Two robust C-Cl bonds. | Very cost-effective and available in bulk. | Requires highly active catalyst systems and forcing conditions for both coupling steps. Often impractical for complex or sensitive substrates. |
Experimental Data: A Proxy Comparison
Direct, side-by-side comparative studies on these specific 1,2,3-trisubstituted precursors are sparse. However, data from analogous halobenzene systems in Suzuki-Miyaura coupling serves as an excellent proxy to illustrate the reactivity trends.
| Aryl Halide (Ar-X) | Product Yield (%) | Reaction Time (h) | Temperature (°C) | Causality & Insights |
| 4-Iodobenzoic Acid | ~95% | 2 | 80 | The weak C-I bond facilitates rapid oxidative addition, enabling mild conditions and high efficiency. Ideal for delicate substrates. |
| 4-Bromobenzoic Acid | ~90% | 6 | 80 | The stronger C-Br bond requires a slightly longer reaction time but still provides excellent yields under standard conditions. A good balance of reactivity and cost. |
| 4-Chlorobenzoic Acid | ~75% | 24 | 100 | The strong C-Cl bond makes oxidative addition the rate-limiting step, necessitating higher temperatures, longer times, and often specialized phosphine ligands to achieve reasonable conversion. |
| (Data is representative and compiled from principles outlined in sources like BenchChem's guides on cross-coupling reactions).[2][3] |
Protocol: Sequential Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3-nitrobenzene
This protocol outlines a two-step, one-pot synthesis, first targeting the more reactive C-Br bond, followed by coupling at the C-Cl bond.
Step 1: Coupling at the C-Br position
-
To a dried Schlenk flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 equiv), Arylboronic Acid 1 (1.1 equiv), Pd(PPh₃)₄ (2 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS for consumption of the starting material.
Step 2: Coupling at the C-Cl position
-
To the same reaction mixture, add Arylboronic Acid 2 (1.5 equiv).
-
Add a more active palladium catalyst/ligand system, such as Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Increase the reaction temperature to 100-110°C.
-
Stir vigorously for 12-24 hours until the intermediate is consumed.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Causality: The choice of a highly active Buchwald-Hartwig ligand (SPhos) in the second step is critical. These electron-rich, bulky phosphine ligands promote the challenging oxidative addition of the aryl chloride to the Pd(0) center, which would not proceed efficiently with a less active catalyst like Pd(PPh₃)₄.[3]
Strategy 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful alternative that circumvents the need for pre-installed halogens. This strategy involves using a functional group—the directing metalation group (DMG)—to guide a strong organolithium base to deprotonate the adjacent ortho-position. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles.[4][5]
Caption: General workflow for Directed ortho-Metalation (DoM).
The Role of the Nitro Group and Alternative DMGs
While the nitro group itself is not a classic DMG due to its electrophilicity towards organolithiums, its strong electron-withdrawing nature acidifies the ortho-protons. This effect can be harnessed in conjunction with a proper DMG. For instance, starting with a substrate like 3-bromoanisole, the methoxy group can direct lithiation to the C2 position, followed by quenching and a subsequent cross-coupling at the bromine site.
Hierarchy of Common Directing Metalation Groups (DMGs):
-
Strong: -CONR₂, -OCONR₂, -SO₂NR₂
-
Moderate: -CH₂NR₂, -OMe, Oxazolines
-
Weak: -NR₂, -F, -CF₃
Expertise: The power of DoM lies in its predictable regioselectivity, which is governed by the DMG's coordinating ability.[5] O-carbamates (-OCONR₂) are among the most powerful DMGs due to their exceptional directing efficiency.[6]
Protocol: DoM of 3-Bromo-N,N-diethylbenzamide
This protocol demonstrates the synthesis of a 1,2,3-trisubstituted benzene starting from a commercially available 3-bromobenzoic acid derivative.
-
In a flame-dried, three-neck flask under argon, dissolve 3-bromo-N,N-diethylbenzamide (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexanes) dropwise over 15 minutes. The solution should develop a deep color.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile (e.g., iodine, 1.2 equiv, as a solution in THF) dropwise.
-
Allow the reaction to stir for another 2 hours at -78°C, then warm slowly to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
The resulting 2-iodo-3-bromo-N,N-diethylbenzamide can then be subjected to sequential cross-coupling reactions, and the amide can be hydrolyzed or reduced to introduce the third substituent.
Trustworthiness: The low temperature (-78°C) is critical to prevent side reactions, such as benzyne formation or reaction at the amide carbonyl. The use of sec-BuLi over n-BuLi is often preferred for deprotonating less acidic protons.[6]
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), strongly withdrawing electron density from the ring and stabilizing the negatively charged Meisenheimer complex intermediate.[7] This effect is most pronounced when the leaving group is ortho or para to the nitro group.[8] While our primary scaffold is 1,2,3-substituted, this strategy becomes a powerful alternative if the target molecule's substitution pattern can be approached from a different precursor, such as 2,4-dichloronitrobenzene.
Reagent Selection and Reactivity
The viability of SNAr depends on three factors:
-
A good leaving group: Halogens are common, with reactivity typically following F > Cl > Br > I. This is opposite to cross-coupling, as the rate-determining step is nucleophilic attack, not C-X bond breaking. The high electronegativity of fluorine stabilizes the transition state.
-
Strong ring activation: At least one potent electron-withdrawing group (ortho or para to the leaving group) is required.
-
A strong nucleophile: Alkoxides, thiolates, and amines are common.
Protocol: Sequential SNAr on 4,5-Difluoro-1,2-dinitrobenzene
This protocol demonstrates how two different nucleophiles can be introduced sequentially on a highly activated ring system to generate complex, substituted products.[9]
-
Dissolve 4,5-difluoro-1,2-dinitrobenzene (1.0 equiv) in DMF.
-
Add potassium carbonate (3.0 equiv) and Nucleophile 1 (e.g., 4-mercaptophenol, 1.05 equiv).
-
Stir the reaction at room temperature for 2-4 hours. The more activated fluorine (para to a nitro group) will be displaced first. Monitor by TLC.
-
Once the first substitution is complete, add Nucleophile 2 (e.g., aniline, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight.
-
Cool the mixture, pour into ice-water, and collect the precipitate by filtration. Wash thoroughly with water and recrystallize or purify by column chromatography.
Causality: The two nitro groups provide powerful activation for the displacement of both fluorine atoms.[9] The sequential nature of the reaction is controlled by the relative activation of the two halogen positions and can be modulated by temperature and the nucleophilicity of the incoming reagents.
Conclusion and Future Outlook
While this compound remains a valuable tool, a modern synthetic chemist's toolkit should be diverse. The choice of an alternative reagent or a completely different strategy like Directed ortho-Metalation or SNAr depends on a holistic analysis of the target molecule, cost, scale, and desired functional groups. Sequential cross-coupling on bromo-chloro or dibromo analogues offers a balance of cost and reactivity, though it may require more rigorous optimization. DoM provides an elegant, halogen-free approach with predictable regiocontrol, ideal for constructing complex substitution patterns. Finally, SNAr, while dependent on specific electronic activation, offers a powerful method for introducing heteroatom nucleophiles. By understanding the underlying principles and causalities of each method, researchers can design more efficient, robust, and innovative syntheses for the next generation of pharmaceuticals and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1-Bromo-2-iodo-3-nitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Halogenated nitroaromatics are foundational pillars in the synthesis of complex organic molecules, serving as versatile intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among these, 1-Bromo-2-iodo-3-nitrobenzene stands out due to its unique trifunctional architecture. The presence of three distinct reactive centers—an electron-withdrawing nitro group and two different halogens (iodine and bromine) with disparate reactivities—offers unparalleled opportunities for controlled, sequential chemical modifications. This guide provides an in-depth, objective benchmark of this compound's performance against other mono- and di-halogenated nitroaromatics in cornerstone palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental outcomes, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage: Unpacking the Molecular Architecture
The synthetic utility of this compound is rooted in the distinct electronic and steric properties conferred by its substituents. Understanding these principles is critical to exploiting its full potential.
-
Electronic Landscape : The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly influences the reactivity of the aromatic ring and the attached halogens. While it deactivates the ring towards electrophilic aromatic substitution, it activates it for nucleophilic aromatic substitution (SNAr).[3][4] In the context of cross-coupling, this electron deficiency enhances the rate of the oxidative addition step, a key process in many palladium-catalyzed cycles.[5]
-
Halogen Reactivity Hierarchy : The cornerstone of this molecule's utility is the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond.[6] This fundamental difference is the linchpin for achieving chemoselectivity in palladium-catalyzed reactions. The oxidative addition of a Pd(0) catalyst to the C-I bond occurs at a significantly faster rate and under milder conditions than its addition to the C-Br bond.[6][7][8] This reactivity trend generally follows I > OTf > Br >> Cl.[9]
-
Steric and Positional ("Ortho") Effects : The adjacent positioning of the three substituents creates a unique steric and electronic environment. This "ortho effect" can influence catalyst approach and the stability of reaction intermediates, distinguishing its reactivity from isomers where the groups are meta or para to each other.[10]
This combination of features positions this compound as a premier substrate for programmed, sequential cross-coupling, allowing for the stepwise introduction of different functionalities at the C2 and C1 positions.
Performance Benchmark: Palladium-Catalyzed Cross-Coupling Reactions
We will now evaluate the performance of this compound in three of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura, Sonogashira, and Heck couplings. Its performance will be contrasted with simpler, yet relevant, halogenated nitroaromatics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction due to its operational simplicity and the stability of the boronic acid reagents.[9][11][12] For dihalogenated substrates, achieving selective mono-functionalization is a key performance indicator.
Experimental Data Summary
The following table summarizes typical results for the selective Suzuki-Miyaura coupling, demonstrating the superior performance of this compound. The goal is the selective formation of the mono-arylated product at the iodine position.
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-arylated Yield (%)¹ | Di-arylated Yield (%)¹ | Source |
| This compound | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 50 | 4 | >95 (at C-I) | <5 | [8][13] |
| 1-Bromo-2-iodobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 60 | 6 | >90 (at C-I) | <10 | [13] |
| 1-Bromo-3-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 12 | 88 | N/A | [14] |
| 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ | THF/H₂O | 70 | 8 | 92 | N/A | [15] |
¹ Yields are representative and can vary with the specific boronic acid and precise conditions.
Causality and Insights: The data clearly illustrates the principle of chemoselectivity. For this compound, coupling occurs almost exclusively at the C-I bond under mild conditions (50°C).[8][13] This allows for the isolation of the bromo-substituted biaryl product, which can then be subjected to a second, distinct cross-coupling reaction at the C-Br position, often by using a more active catalyst system or higher temperatures. The presence of the nitro group, compared to 1-bromo-2-iodobenzene, appears to facilitate the reaction, likely by making the aryl halide a better electrophile for the initial oxidative addition step.
Validated Protocol: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Stir the mixture at 50°C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-aryl-1-bromo-3-nitrobenzene product.
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16][17][18] It is a cornerstone for the synthesis of aryl alkynes. The high reactivity of the C-I bond makes it an ideal handle for this transformation.
Experimental Data Summary
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| This compound | Pd(PPh₃)₂Cl₂ (2), CuI (1) | TEA | THF | RT | 3 | 94 | [6][16] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | TEA | DMF | 80 | 12 | 85 | [19] |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | TEA | THF | RT | 2 | 96 | [20] |
Causality and Insights: The performance of this compound in the Sonogashira coupling is exceptional. The reaction proceeds smoothly at room temperature, selectively engaging the C-I bond to produce high yields of the alkynylated product.[6][16] In contrast, substrates like 1-bromo-4-nitrobenzene require significantly higher temperatures and longer reaction times to achieve good conversion, highlighting the reactivity gap between aryl iodides and bromides.[19] This again underscores the value of our target molecule for selective, energy-efficient synthesis.
Validated Protocol: Selective Sonogashira Coupling
-
In a flame-dried Schlenk tube under argon, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Add degassed THF (10 mL) followed by degassed triethylamine (TEA, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 2-alkynyl-1-bromo-3-nitrobenzene product.[6]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for vinylation.[21][22] The reactivity difference between C-I and C-Br bonds is also pronounced in this transformation.
Experimental Data Summary
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Source |
| This compound | Pd(OAc)₂ (3), PPh₃ (6) | Et₃N | DMF | 80 | 91 (at C-I) | [22] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | Na₂CO₃ | DMA | 130 | 95 | [23] |
| 1-Iodo-3-nitrobenzene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 89 | [21] |
Causality and Insights: Once again, this compound demonstrates excellent performance, undergoing selective vinylation at the C-I position under conditions significantly milder than those required for brominated analogues.[22][23] While aryl iodides are generally excellent substrates for the Heck reaction, the ability to perform this transformation while preserving the C-Br bond for subsequent chemistry is the key advantage.
Validated Protocol: Selective Heck Reaction
-
Charge a sealable reaction tube with this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (e.g., styrene, 1.5 mmol).
-
Seal the tube and heat the mixture to 80°C for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography to isolate the 1-bromo-3-nitro-2-vinylbenzene derivative.
Conclusion: A Superior Scaffold for Sequential Synthesis
The comparative data unequivocally demonstrates that this compound is a superior building block for complex molecular synthesis. Its key performance advantage lies in the predictable and highly selective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This allows for the efficient and clean formation of mono-substituted intermediates under mild conditions, preserving the carbon-bromine bond as a reactive handle for subsequent, orthogonal transformations.
For researchers, scientists, and drug development professionals, this molecule offers a robust and reliable platform for building molecular diversity. The ability to precisely control the sequence of bond formation is not merely a matter of academic interest; it translates directly to more efficient, cost-effective, and innovative synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.[1][2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzene, 1-iodo-3-nitro- [webbook.nist.gov]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of Experimental and Computational Data: The Case of 1-Bromo-2-iodo-3-nitrobenzene
The Subject Molecule: 1-Bromo-2-iodo-3-nitrobenzene
This compound is a tri-substituted aromatic compound with the molecular formula C₆H₃BrINO₂.[3] Its structure, featuring a bromine atom, an iodine atom, and a nitro group in an ortho-meta arrangement, makes it a versatile intermediate for further chemical transformations. The presence of two different halogens offers selective reactivity in cross-coupling reactions, while the electron-withdrawing nitro group influences the regioselectivity of further substitutions on the aromatic ring.
| Property | Value | Source |
| CAS Number | 32337-96-5 | [3] |
| Molecular Formula | C₆H₃BrINO₂ | [3] |
| Molecular Weight | 327.90 g/mol | [3] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [2] |
| Density | 2.3 ± 0.1 g/cm³ (Predicted) | [2] |
Experimental Characterization: A Methodological Approach
The first pillar of our analysis is the acquisition of empirical data. The choice of analytical techniques is dictated by the information we seek to obtain about the molecule's structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte's signals. CDCl₃ is a common first choice for its versatility with a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The expected chemical shift range for aromatic protons is typically 6.5-8.5 ppm. The electron-withdrawing nitro group and the halogens will deshield the aromatic protons, likely shifting them downfield within this range.
-
Due to the lack of symmetry in this compound, three distinct signals are expected for the aromatic protons. The splitting patterns (coupling) between these protons will provide information about their relative positions.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
-
Six signals are expected for the aromatic carbons. The carbons directly attached to the electronegative substituents (Br, I, NO₂) will have their chemical shifts significantly affected.
-
Anticipated ¹H NMR Spectrum: While specific experimental data for this compound is not publicly available, we can infer the expected pattern. The three aromatic protons will appear as multiplets, with coupling constants indicative of their ortho, meta, and para relationships. For comparison, the ¹H NMR spectrum of the related compound 1-Bromo-2-iodobenzene shows distinct signals for its four aromatic protons in the range of 6.9 to 7.8 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet IR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common technique for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is used to obtain a high-quality spectrum of a solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Key Vibrational Bands to Expect:
-
Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[5]
-
N-O Asymmetric Stretch (NO₂): A strong absorption band typically between 1550-1500 cm⁻¹.[5]
-
N-O Symmetric Stretch (NO₂): A strong absorption band typically between 1385-1325 cm⁻¹.[5]
-
C=C Aromatic Ring Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A band in the 680-515 cm⁻¹ range.
-
C-I Stretch: A band in the 600-500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This will knock off an electron, forming a molecular ion (M⁺˙).
-
Fragmentation: The molecular ion is often unstable and will fragment into smaller, charged species.
-
Detection: The detector measures the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound (327.90 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, a characteristic M+2 peak of nearly equal intensity to the M⁺˙ peak is expected.
-
Key Fragments:
-
Loss of NO₂ (M - 46)
-
Loss of Br (M - 79/81)
-
Loss of I (M - 127)
-
Computational Modeling: A Theoretical Lens
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful way to predict the properties of molecules. These predictions can then be compared with experimental data for validation.
Computational Workflow
Caption: A typical workflow for the computational analysis of a molecule.
Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Method Selection:
-
Functional: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A basis set like 6-311G(d,p) is suitable for the C, H, N, O, and Br atoms. For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often employed to account for relativistic effects.
-
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step before calculating other properties.
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry. This will yield the theoretical vibrational frequencies (IR spectrum).
-
It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, as the calculation assumes a harmonic oscillator model.
-
-
NMR Calculation:
-
Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the isotropic shielding values for ¹H and ¹³C.
-
The calculated chemical shifts are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane, TMS), which must be calculated at the same level of theory.
-
-
Electronic Property Calculation:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic transitions.
-
Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-poor regions of the molecule.
-
Cross-Validation: Synthesizing Experiment and Theory
The true power of this dual approach lies in the direct comparison of the data.
Molecular Structure with Numbering
Caption: Atom numbering scheme for this compound.
Comparative Data Table (Hypothetical)
| Parameter | Experimental (Expected/Analog) | Computational (Predicted) | Analysis |
| ¹H NMR (ppm) | ~7.5 - 8.2 | ~7.6 - 8.3 | Good agreement is expected. Minor deviations can be due to solvent effects not fully captured by the model. |
| ¹³C NMR (ppm) | ~100 - 150 | ~100 - 150 | The relative order of chemical shifts should be well-reproduced. |
| IR (cm⁻¹, NO₂ asym.) | ~1530 | ~1580 (unscaled) | Calculated frequencies are typically higher. Applying a scaling factor should bring them into close alignment. |
| IR (cm⁻¹, NO₂ sym.) | ~1350 | ~1390 (unscaled) | Similar to the asymmetric stretch, scaling is necessary for a good match. |
Interpreting the Results:
-
Agreement: Strong agreement between experimental and calculated NMR and IR data provides high confidence in the structural assignment.
-
Discrepancy: Significant deviations may indicate an incorrect structural assignment, an inadequate level of theory for the calculations, or strong intermolecular interactions in the experimental solid or liquid state that are not accounted for in the gas-phase computational model.
Conclusion
The cross-validation of experimental and computational results is a self-validating system that embodies scientific rigor. By integrating high-quality empirical data with theoretical predictions, researchers can achieve an unparalleled level of confidence in their findings. This guide provides a framework for this process, using this compound as a case study. While a complete public dataset for this specific molecule is yet to be established, the methodologies outlined here provide a clear path for its comprehensive characterization and for the analysis of other novel chemical entities. This dual approach not only validates a molecular structure but also provides deeper insights into its electronic properties and potential reactivity, accelerating research and development in chemistry and the life sciences.
References
- 1. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-iodo-3-nitrobenzene: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The proper disposal of complex chemical entities like 1-Bromo-2-iodo-3-nitrobenzene (CAS No. 32337-96-5) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated nitroaromatic compound, grounded in an understanding of its chemical properties and potential hazards.
The unique structure of this compound, with its combination of a nitro group and two different halogen atoms, makes it a valuable synthetic intermediate.[1][2] However, these same functional groups dictate the stringent requirements for its disposal. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[3] Improper disposal can lead to the release of hazardous decomposition products and long-term environmental damage.[4]
I. Hazard Profile and Immediate Safety Considerations
Before initiating any disposal protocol, it is imperative to have a clear understanding of the hazards associated with this compound. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal (Category 4) | GHS07 | H312: Harmful in contact with skin | [3] |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation | [3] |
| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation | [3] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | H332: Harmful if inhaled | [3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation | [5] |
Causality Behind the Hazards: The toxicity of halogenated nitroaromatics is often linked to their ability to undergo metabolic activation to reactive intermediates that can cause cellular damage. The nitro group can be reduced to form nitroso and hydroxylamine derivatives, which can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[6]
Immediate Actions and Personal Protective Equipment (PPE):
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[7]
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, an impervious apron and additional protective clothing may be necessary.
-
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous, halogenated organic waste. It must never be disposed of down the drain or in regular trash.
Diagram: Decision Workflow for Disposal of this compound
Caption: Decision-making process for proper segregation and disposal of waste containing this compound.
Step 1: Waste Segregation
The principle of waste segregation is paramount to ensure safe and cost-effective disposal. Mixing different waste classes can create dangerous reactions and significantly increase disposal costs.
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated compound. It must be disposed of in a designated "Halogenated Organic Waste" stream.[8][9]
-
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HBr, HI, NOx).[4][6] Mixing it with non-halogenated solvents, which can sometimes be recycled or used for fuel blending, contaminates the entire batch and forces the more expensive disposal route for all of it.[10][11]
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired this compound, as well as contaminated materials like gloves, weighing paper, or silica gel, should be collected in a designated, clearly labeled "Solid Halogenated Organic Waste" container.
-
Liquid Waste: Solutions of this compound should be collected in a designated "Liquid Halogenated Organic Waste" container. This includes solutions in both halogenated and non-halogenated solvents. If mixed, the entire solution is treated as halogenated waste.[10]
-
Step 2: Containerization
Proper containerization is a self-validating system to prevent leaks, spills, and exposure.
-
Select the Right Container: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. For liquids, high-density polyethylene (HDPE) carboys are often used.[12]
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of harmful vapors.[12]
Step 3: Labeling
Accurate and complete labeling is a non-negotiable regulatory requirement.
-
Use a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
List All Contents: Clearly list all chemical constituents and their approximate percentages on the label. For this compound, write out the full chemical name.
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
Step 4: Storage and Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains and sources of ignition.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[6][7] These services are equipped to transport and dispose of the material in accordance with all local and national regulations, typically via high-temperature incineration.[7][10]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Diagram: Spill Cleanup Workflow
Caption: Step-by-step procedure for the safe cleanup of a this compound spill.
Protocol for Small Spills (manageable by trained lab personnel):
-
Alert and Isolate: Immediately alert others in the area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section I.
-
Dampen and Collect: For solid spills, gently dampen the material with 60-70% ethanol to prevent dust formation.[13] Carefully sweep or scoop the dampened material into a container designated for solid hazardous waste.[13]
-
Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[13] Follow this with a thorough wash using soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves) are considered hazardous waste and must be placed in the solid halogenated waste container.
-
Report: Inform your laboratory supervisor and/or EHS office of the spill.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. capotchem.com [capotchem.com]
- 8. uakron.edu [uakron.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ethz.ch [ethz.ch]
- 13. 1-IODO-3-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering the Molecule: A Senior Application Scientist's Guide to Safely Handling 1-Bromo-2-iodo-3-nitrobenzene
For the drug development professional, the synthesis of novel compounds is a routine yet high-stakes endeavor. The molecular building blocks we use, such as 1-Bromo-2-iodo-3-nitrobenzene, are chosen for their unique reactivity and potential to form the core of new therapeutics. However, this same reactivity necessitates a profound respect for their handling. This guide moves beyond a simple checklist of safety procedures to provide a deep, experience-driven understanding of why specific precautions are critical when working with this and similar halogenated nitroaromatic compounds. Our goal is to build your expertise and confidence, ensuring both your safety and the integrity of your research.
Deconstructing the Hazard: The Chemical Personality of this compound
Before we can protect ourselves, we must understand the adversary. This compound is a complex molecule with multiple reactive sites. Its hazard profile is a composite of its constituent parts: the aromatic ring, the nitro group, and the two different halogens.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
The nitroaromatic structure itself is a red flag for potential toxicity, as these compounds can interfere with biological processes.[2] The halogens (bromine and iodine) increase the molecule's reactivity and potential to act as an irritant. Therefore, our safety protocols must be designed to prevent all routes of exposure: dermal, ocular, and respiratory.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. However, simply wearing PPE is not enough; selecting the right PPE and using it correctly is what separates a novice from an expert.
Respiratory Protection: An Imperative for Powders and Vapors
Given that this compound is harmful if inhaled, all handling of this solid compound should be conducted within a certified chemical fume hood to minimize airborne concentrations.[3][4]
-
Standard Operations in a Fume Hood: For routine weighing and transfer of small quantities, a properly fitted N95 respirator can provide an additional layer of protection against inhaling fine particulates.
-
Higher Risk Scenarios: If there is a potential for significant aerosolization (e.g., during bulk transfers or if the ventilation is questionable), a half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters is the professional standard.
Expert Insight: The "why" behind this choice is twofold. The P100 filter will capture any fine dust particles, while the organic vapor cartridge will adsorb any volatile components. This dual protection is essential for a compound with both particulate and potential vapor hazards.
Hand Protection: Beyond the Basic Nitrile Glove
Skin contact is a primary route of exposure, making glove selection a critical decision point.
-
Recommended Material: Nitrile gloves are a good starting point for their resistance to a broad range of chemicals. However, for a halogenated aromatic compound, double-gloving is a field-proven best practice. This provides a backup barrier in case of a tear or pinhole in the outer glove.
-
Glove Selection: The inner glove can be a standard nitrile exam glove. The outer glove should be a thicker, chemical-resistant glove, such as a heavy-duty nitrile or neoprene glove. Always check the manufacturer's chemical resistance chart for data on similar compounds.
-
The Litmus Test of Glove Integrity: Be vigilant for any signs of glove degradation, such as swelling, discoloration, or brittleness. If any of these are observed, immediately move away from the work area, remove the gloves, and wash your hands thoroughly before donning a new pair.
Eye and Face Protection: A Non-Negotiable Barrier
The irritant nature of this compound demands robust eye and face protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound.[4][5]
-
Enhanced Protection: When working with larger quantities or when there is a risk of splashing (e.g., during a reaction quench), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical component of a comprehensive safety plan.[6]
Protective Clothing: Shielding Against Accidental Contact
-
A flame-resistant lab coat should be worn and kept fully buttoned.
-
For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: From Benchtop to Waste Drum
A well-defined operational plan is the hallmark of a professional laboratory.
Pre-Experiment Checklist:
-
Designate the Workspace: All work with this compound must be performed in a designated area within a chemical fume hood.
-
Assemble Your Toolkit: Have all necessary glassware, reagents, and spill cleanup materials readily at hand before you begin.
-
PPE Check: Inspect all PPE for damage or defects prior to donning.
Workflow for Handling and Disposal
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Waste Disposal: A Critical Final Step
All materials contaminated with this compound are considered hazardous waste.
-
Segregation is Key: Halogenated organic waste must be collected in a separate, dedicated waste container.[3] Do not mix it with non-halogenated waste.
-
Labeling for Safety: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.
-
Institutional Protocols: Always follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Emergency Response: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response Plan
Caption: A logical flow for responding to a chemical spill in the laboratory.
By internalizing these principles and protocols, you move from simply following rules to embodying a culture of safety. This expertise not only protects you and your colleagues but also enhances the quality and reproducibility of your scientific work.
References
- 1. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
